molecular formula C9H8N2O B2818810 1H-indole-5-carbaldehyde oxime CAS No. 1018038-45-3; 1402390-75-3

1H-indole-5-carbaldehyde oxime

Cat. No.: B2818810
CAS No.: 1018038-45-3; 1402390-75-3
M. Wt: 160.176
InChI Key: HKNZDPSSEHCJLI-IZZDOVSWSA-N
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Description

1H-Indole-5-carbaldehyde Oxime (CAS 1018038-45-3) is an indole-based oxime compound with the molecular formula C9H8N2O and a molecular weight of 160.18 g/mol . This chemical serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Its structure, featuring both an indole ring and an oxime functional group, makes it a compound of interest for developing novel substances with potential biological activity. While specific mechanistic studies on the 5-carbaldehyde isomer are less documented in recent literature, research on its structural analog, 1H-Indole-3-carbaldehyde Oxime , provides insight into its potential research value. Indole-3-carbaldehyde oxime derivatives have been identified as potent inhibitors of the urease enzyme, a key virulence factor in the gastrointestinal pathogen Helicobacter pylori . Some derivatives have shown significant activity, with IC50 values in the sub-millimolar range, outperforming the standard inhibitor thiourea in experimental models . Molecular docking studies suggest that these oxime derivatives interact with the nickel-containing active site of the urease enzyme, disrupting its activity . This highlights the potential of indole-carbaldehyde oximes as a scaffold for developing new anti-infective agents. Beyond medicinal chemistry, indole oximes are explored in other research areas. They are key intermediates in synthesizing natural products and phytoalexins—compounds with known antimicrobial and antiproliferative properties . Furthermore, their synthesis can be achieved via environmentally friendly mechanochemical methods (solid-state grinding), which minimize solvent waste and can offer improved reaction kinetics and altered selectivity between syn and anti isomers . Researchers value 1H-Indole-5-carbaldehyde Oxime for its utility in constructing more complex molecular architectures for various experimental applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-(1H-indol-5-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-11-6-7-1-2-9-8(5-7)3-4-10-9/h1-6,10,12H/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNZDPSSEHCJLI-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CN2)C=C1/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1H-Indole-5-Carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indole-5-carbaldehyde oxime is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a derivative of the indole scaffold, a privileged structure in numerous biologically active compounds, this oxime holds potential as a versatile building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and predicted chemical properties of 1H-indole-5-carbaldehyde oxime, including its synthesis, spectroscopic characterization, reactivity, and potential applications. While direct experimental data for this specific isomer is limited in publicly available literature, this guide synthesizes information from its precursor, analogous indole-containing molecules, and the well-documented chemistry of oximes to provide a robust predictive profile. This document aims to serve as a foundational resource for researchers engaged in the synthesis, modification, and biological evaluation of indole-based compounds.

Introduction: The Significance of the Indole Nucleus and the Oxime Moiety

The indole ring system is a cornerstone of medicinal chemistry, forming the core of a vast array of natural products and synthetic drugs with diverse pharmacological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an ideal scaffold for designing molecules that can effectively interact with biological targets.

The incorporation of an oxime functional group at the 5-position of the indole ring introduces a versatile handle for further chemical modifications. Oximes are known to exhibit a range of biological activities themselves and can serve as precursors to other functional groups, enhancing the chemical space accessible from the indole core.[2] The strategic placement of the carbaldehyde oxime at the C5 position influences the electronic distribution of the indole ring, potentially modulating its reactivity and biological profile compared to other isomers, such as the more extensively studied 1H-indole-3-carbaldehyde oxime.

Physicochemical Properties

While specific experimental data for 1H-indole-5-carbaldehyde oxime is not widely reported, its fundamental properties can be reliably predicted.

PropertyValueSource
Molecular Formula C₉H₈N₂O[3]
Molecular Weight 160.17 g/mol [3]
Appearance Predicted to be a white to off-white crystalline solidAnalogous to other indole oximes
Solubility Predicted to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water.General solubility of indole derivatives
Melting Point Not reported. For comparison, the melting point of 1H-indole-3-carbaldehyde oxime is 195 °C.

Synthesis and Characterization

The synthesis of 1H-indole-5-carbaldehyde oxime is anticipated to follow the well-established condensation reaction between an aldehyde and hydroxylamine.

Proposed Synthetic Protocol

This protocol is based on the common methods for the synthesis of indole oximes.[4]

Reaction Scheme:

G IndoleAldehyde 1H-Indole-5-carbaldehyde Reaction + IndoleAldehyde->Reaction Hydroxylamine Hydroxylamine Hydrochloride (NH2OH·HCl) Hydroxylamine->Reaction Base Base (e.g., NaOH, NaHCO3) Base->Reaction Solvent Solvent (e.g., Ethanol/Water) Solvent->Reaction IndoleOxime 1H-Indole-5-carbaldehyde Oxime Reaction->IndoleOxime

Caption: Proposed synthesis of 1H-indole-5-carbaldehyde oxime.

Step-by-Step Methodology:

  • Dissolution of Starting Material: Dissolve 1H-indole-5-carbaldehyde in a suitable solvent, such as aqueous ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reagents: To this solution, add an equimolar or slight excess of hydroxylamine hydrochloride, followed by a base (e.g., sodium hydroxide or sodium bicarbonate) to neutralize the hydrochloride and liberate the free hydroxylamine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot.

  • Work-up and Isolation: Upon completion, the reaction mixture is typically diluted with water to precipitate the oxime. The solid product is then collected by filtration, washed with cold water, and dried.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure 1H-indole-5-carbaldehyde oxime.

Predicted Spectroscopic Characterization

The structural confirmation of the synthesized 1H-indole-5-carbaldehyde oxime would rely on standard spectroscopic techniques. The following are predicted spectral data based on the analysis of the starting material and analogous compounds.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the indole ring protons, the oxime proton, and the imine proton. The chemical shifts will be influenced by the electron-withdrawing nature of the oxime group. Key expected signals include a singlet for the N-H proton of the indole ring (typically downfield), aromatic protons in the 6-8 ppm region, and a singlet for the CH=N proton. The oxime hydroxyl proton may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show nine distinct carbon signals. The imine carbon (CH=N) is expected to resonate in the 140-150 ppm region. The aromatic carbons of the indole ring will appear in the 100-140 ppm range.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

Predicted Wavenumber (cm⁻¹)Vibrational Mode
~3400-3200O-H stretch (oxime), N-H stretch (indole)
~3100-3000C-H stretch (aromatic)
~1650-1620C=N stretch (oxime)
~1600-1450C=C stretch (aromatic)
~950-900N-O stretch (oxime)

3.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak [M]⁺ at m/z = 160, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of hydroxyl and cyano groups, consistent with the fragmentation of aromatic aldoximes.

Chemical Reactivity

The chemical reactivity of 1H-indole-5-carbaldehyde oxime is dictated by the interplay of the indole nucleus and the oxime functional group.

Reactivity of the Indole Moiety
  • N-Alkylation/N-Acylation: The indole nitrogen can be readily alkylated or acylated under basic conditions, allowing for the introduction of various substituents to modulate the compound's properties.

  • Electrophilic Substitution: The indole ring is susceptible to electrophilic attack, primarily at the C3 position, which is the most nucleophilic site. However, the reactivity and regioselectivity can be influenced by the nature of the substituent at the C5 position.

Reactivity of the Oxime Moiety

The oxime group is a versatile functional handle for a variety of chemical transformations.

G IndoleOxime 1H-Indole-5-carbaldehyde Oxime Nitrile 5-Cyanoindole IndoleOxime->Nitrile Dehydration Amine 5-(Aminomethyl)indole IndoleOxime->Amine Reduction Carbonyl 1H-Indole-5-carbaldehyde IndoleOxime->Carbonyl Hydrolysis

Sources

A Comprehensive Technical Guide to 1H-Indole-5-Carbaldehyde Oxime: Synthesis, Identification, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide serves as a technical resource for researchers, medicinal chemists, and professionals in drug development on the synthesis, identification, and potential applications of 1H-indole-5-carbaldehyde oxime. While this specific isomer is less documented than its 3-substituted counterpart, its structural motif holds significant promise for the development of novel therapeutics. This document provides a detailed exploration of its chemical identity, a robust synthesis protocol, and an expert perspective on its relevance in modern medicinal chemistry.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of novel drugs targeting a wide array of biological targets. The functionalization of the indole ring at different positions allows for the fine-tuning of a compound's pharmacological profile. 1H-Indole-5-carbaldehyde oxime, an oxime derivative of indole-5-carboxaldehyde, represents a key intermediate for the synthesis of more complex molecules with potential therapeutic value.

Chemical Identifiers and Physicochemical Properties

Table 1: Identifiers of 1H-Indole-5-Carbaldehyde

IdentifierValueSource
CAS Number 1196-69-6PubChem[2]
PubChem CID 589040PubChem[2]
Molecular Formula C₉H₇NOPubChem[2]
Molecular Weight 145.16 g/mol PubChem[2]
IUPAC Name 1H-indole-5-carbaldehydePubChem[2]
InChI InChI=1S/C9H7NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-6,10HPubChem[2]
InChIKey ADZUEEUKBYCSEY-UHFFFAOYSA-NPubChem[2]
Canonical SMILES C1=CC2=C(C=CN2)C=C1C=OPubChem[2]
Synonyms Indole-5-carboxaldehyde, 5-FormylindolePubChem[2]

Synthesis of 1H-Indole-5-Carbaldehyde Oxime: A Step-by-Step Protocol

The synthesis of 1H-indole-5-carbaldehyde oxime is achieved through a condensation reaction between 1H-indole-5-carbaldehyde and hydroxylamine. This oximation reaction is a well-established and reliable method for the preparation of oximes from aldehydes or ketones. The following protocol is a generalized procedure that can be optimized for specific laboratory conditions.

Experimental Protocol: Oximation of 1H-Indole-5-Carbaldehyde

Materials:

  • 1H-Indole-5-carbaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or other suitable base

  • Ethanol (95%) or another suitable solvent

  • Distilled water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Procedure:

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve 1 equivalent of 1H-indole-5-carbaldehyde in 95% ethanol. The volume of the solvent should be sufficient to ensure complete dissolution.

  • Preparation of Hydroxylamine Solution: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (typically 1.5 to 5 equivalents) and a base such as sodium hydroxide (in equimolar amount to the hydroxylamine hydrochloride) in a minimal amount of distilled water.

  • Reaction Initiation: Cool the solution of the aldehyde to 0-5 °C using an ice bath. To the stirred aldehyde solution, add the freshly prepared hydroxylamine solution dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, reduce the volume of ethanol under reduced pressure. Dilute the remaining aqueous mixture with distilled water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent.

  • Solvent Removal and Purification: Remove the ethyl acetate under reduced pressure to yield the crude product. The crude 1H-indole-5-carbaldehyde oxime can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to afford the pure product.

Synthesis Workflow Diagram

Synthesis_Workflow Start Dissolve 1H-indole-5-carbaldehyde in Ethanol Reaction Add Hydroxylamine Solution to Aldehyde Solution at 0-5 °C and Stir at Room Temperature Start->Reaction Reagent Prepare Aqueous Solution of NH₂OH·HCl and NaOH Reagent->Reaction Workup Solvent Removal and Addition of Water Reaction->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Drying Dry Organic Phase (Na₂SO₄) Extraction->Drying Purification Solvent Evaporation and Recrystallization Drying->Purification Product Pure 1H-indole-5-carbaldehyde oxime Purification->Product

Caption: Workflow for the synthesis of 1H-indole-5-carbaldehyde oxime.

Applications in Research and Drug Development

While specific biological activities of 1H-indole-5-carbaldehyde oxime are not extensively reported, its potential can be inferred from the known applications of its precursor and the broader class of indole-containing molecules.

Precursor Applications: 1H-Indole-5-carbaldehyde serves as a versatile reactant in the synthesis of various compounds with therapeutic potential, including:

  • Curcumin derivatives with anti-proliferative and anti-inflammatory properties.[3]

  • Inhibitors of botulinum neurotoxin serotype A protease.[3]

  • β-amyloid imaging probes.[3]

  • Aurora kinase A inhibitors for cancer therapy.[3]

Potential of the Oxime Moiety: The oxime functional group is a key feature in several FDA-approved drugs and is known to contribute to a molecule's pharmacokinetic and pharmacodynamic properties. It can act as a hydrogen bond donor and acceptor, and its geometry (E/Z isomerism) can influence binding to biological targets. For instance, indole-3-carbaldehyde oxime derivatives have been investigated as urease inhibitors against Helicobacter pylori.[4]

Given the established importance of the indole-5-carboxaldehyde scaffold in generating bioactive molecules, its oxime derivative is a valuable intermediate for creating novel chemical entities for drug discovery programs.

Illustrative Signaling Pathway: Targeting Kinases in Cancer

Many indole derivatives are known to be potent kinase inhibitors. The following diagram illustrates a simplified signaling pathway that is often targeted in cancer therapy, where indole-based compounds can play an inhibitory role.

Kinase_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Indole-based Kinase Inhibitor Inhibitor->RAF Inhibitor->MEK

Caption: Simplified kinase signaling pathway targeted by indole-based inhibitors.

Conclusion

1H-Indole-5-carbaldehyde oxime, while not as extensively studied as its 3-isomer, represents a compound of significant interest for medicinal chemists. Its synthesis from the readily available indole-5-carboxaldehyde is straightforward, providing access to a versatile building block. The combination of the privileged indole scaffold with the oxime functional group opens up avenues for the discovery of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further investigation into the specific biological activities of this compound and its derivatives is warranted and holds the potential to yield novel drug candidates.

References

  • Gunawardhana, S. S. L., et al. (2022). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 27(15), 4983. [Link]

  • CAS. (n.d.). 1H-Indole-3-carboxaldehyde, oxime. CAS Common Chemistry. Retrieved February 7, 2026, from [Link]

  • Journal of Xi'an Shiyou University, Natural Science Edition. (2024). AMINO ACID CATALYZED GREEN SYNTHESIS OF 5-ARYLFURAN-2- CARBALDEHYDE OXIMES. Journal of Xi'an Shiyou University, Natural Science Edition, 20(01). [Link]

  • PubChemLite. (n.d.). 1h-indole-3-carboxaldehyde oxime (C9H8N2O). Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Indole-5-carboxaldehyde. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 1H-Indole-5-Carboxylic Acid. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Stadler, A., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3326. [Link]

  • PubChem. (n.d.). 1-methyl-1H-indole-5-carbaldehyde. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • De Rycker, M., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(13), 9134–9150. [Link]

  • Amerigo Scientific. (n.d.). 1H-Indole-5-carbaldehyde oxime. Retrieved February 7, 2026, from [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(6), 1045-1065. [Link]

Sources

molecular weight and formula of 5-formylindole oxime

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization and Synthetic Utility of 5-Formylindole Oxime

Executive Summary

This technical guide profiles 5-formylindole oxime (also known as 1H-indole-5-carbaldehyde oxime), a critical intermediate in the synthesis of indole-based pharmaceuticals. While less commercially ubiquitous than its 3-isomer counterpart, the 5-isomer is a pivotal scaffold for generating 5-cyanoindole , a key precursor for serotonin modulators such as Vilazodone . This document outlines its molecular identity, synthetic protocols, and downstream applications, designed for researchers requiring high-purity intermediate isolation.

Molecular Identity & Physicochemical Profile

The following data establishes the core chemical identity of the target molecule. Note that while the parent aldehyde is a standard reagent, the oxime is frequently generated in situ or isolated as a transient solid.

PropertySpecificationNotes
IUPAC Name (E/Z)-1H-indole-5-carbaldehyde oximeExists as geometric isomers (syn/anti).
Molecular Formula

Derived from

(Aldehyde) +

-

.
Molecular Weight 160.17 g/mol Monoisotopic Mass: 160.0637 Da.
Parent CAS 1196-69-6Refers to Indole-5-carboxaldehyde (Starting Material).[1]
Target CAS Not widely catalogedOften cited as an intermediate; distinct from the 3-isomer (CAS 2592-05-4).
Solubility DMSO, Methanol, EthanolPoor solubility in non-polar solvents (Hexane,

).
Appearance Off-white to pale yellow solidOxidizes slowly upon air exposure.

Synthetic Methodology

The synthesis of 5-formylindole oxime proceeds via the condensation of 5-formylindole with hydroxylamine hydrochloride. This reaction is robust, typically achieving yields >90%.[2]

Reagents & Materials
  • Precursor: 5-Formylindole (Indole-5-carboxaldehyde), >98% purity.

  • Reagent: Hydroxylamine hydrochloride (

    
    ).
    
  • Base: Sodium Acetate (

    
    ) or Sodium Carbonate (
    
    
    
    ).
  • Solvent: Ethanol/Water (3:1 v/v).

Step-by-Step Protocol
  • Dissolution: In a round-bottom flask, dissolve 5.0 mmol (0.725 g) of 5-formylindole in 15 mL of Ethanol.

  • Reagent Preparation: In a separate beaker, dissolve 7.5 mmol (0.52 g) of Hydroxylamine HCl and 7.5 mmol (0.615 g) of Sodium Acetate in 5 mL of deionized water.

  • Condensation: Add the aqueous hydroxylamine solution dropwise to the indole solution with vigorous stirring.

  • Reaction: Heat the mixture to reflux (80°C) for 1–2 hours.

    • Validation: Monitor by TLC (50% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      oxime spot.
  • Workup:

    • Cool the reaction to room temperature.[3][4]

    • Remove ethanol under reduced pressure (rotary evaporator).

    • Add 20 mL of ice-cold water to the residue to precipitate the oxime.

  • Isolation: Filter the solid precipitate, wash with cold water (

    
     mL) to remove salts, and dry under vacuum over 
    
    
    
    .

Mechanistic Pathway & Visualization

The formation of the oxime involves a nucleophilic attack by hydroxylamine on the carbonyl carbon, followed by proton transfer and dehydration. The subsequent utility lies in the dehydration of this oxime to form the nitrile (5-cyanoindole).

G Start 5-Formylindole (C9H7NO) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent NH2OH·HCl + NaOAc Reagent->Inter Product 5-Formylindole Oxime (C9H8N2O) Inter->Product - H2O (Dehydration) App 5-Cyanoindole (Nitrile) Product->App Ac2O or SOCl2 (Dehydration)

Figure 1: Synthetic flow from aldehyde precursor to oxime, and subsequent conversion to nitrile.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized oxime before proceeding to downstream applications, compare the spectral data against the aldehyde precursor.

TechniquePrecursor Signal (Aldehyde)Product Signal (Oxime)Interpretation
1H NMR Singlet

9.9–10.0 ppm (CHO)
Absent Complete consumption of aldehyde.
1H NMR N/ASinglet

8.1–8.3 ppm
Appearance of CH=N oxime proton.
1H NMR N/ABroad singlet

10.5–11.0 ppm
Appearance of N-OH hydroxyl proton.
IR Strong peak ~1660

(C=O)
Weak/AbsentLoss of carbonyl stretch.
IR N/ABroad band 3200–3400

Presence of O-H stretch.

Applications in Drug Development

The primary utility of 5-formylindole oxime is its role as a precursor to 5-cyanoindole (Indole-5-carbonitrile). The nitrile group at the 5-position is pharmacologically privileged, appearing in:

  • Vilazodone: An SSRI and 5-HT1A partial agonist used for major depressive disorder.

  • Kinase Inhibitors: The 5-cyano motif often enhances metabolic stability compared to the parent halogenated indoles.

Dehydration Protocol (Oxime


 Nitrile): 
Refluxing the isolated 5-formylindole oxime in Acetic Anhydride (

)
or treating with Thionyl Chloride (

)
effects a second dehydration, converting the

moiety directly into a

group.

References

  • BenchChem. (2025).[3] The Synthesis and Significance of 5-Cyanoindole: A Technical Guide. Link

  • PubChem. (2025).[1] Indole-5-carboxaldehyde (Compound Summary). National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Indole-5-carboxaldehyde Product Specification. Merck KGaA. Link

  • Asian Publication Corp. (2020). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Asian Journal of Chemistry. Link

Sources

pKa values and acidity of indole-5-carbaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Values and Acidity of Indole-5-Carbaldehyde Oxime

Executive Summary

This technical guide provides a comprehensive analysis of the acidity and corresponding pKa values of Indole-5-Carbaldehyde Oxime. As a molecule of interest in medicinal chemistry and materials science, understanding its acid-base properties is critical for predicting its behavior in physiological environments, optimizing reaction conditions, and designing novel derivatives. This document elucidates the theoretical underpinnings of its acidity, presents detailed experimental and computational protocols for pKa determination, and discusses the implications of these values for research and development professionals. By integrating established theory with actionable methodologies, this guide serves as an essential resource for scientists working with indole derivatives.

Introduction: The Significance of Indole-5-Carbaldehyde Oxime

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Indole-5-carbaldehyde oxime, an accessible derivative of indole-5-carboxaldehyde[3][4], combines the indole ring system with a reactive oxime functional group. Oximes are not merely synthetic intermediates but are also recognized for their own biological activities and their role as ligands in coordination chemistry.[5]

The ionization state of a molecule, governed by its pKa value(s), profoundly influences its physicochemical properties, including solubility, lipophilicity, and membrane permeability.[6][7] For a drug candidate, these properties are critical determinants of its pharmacokinetic and pharmacodynamic profile. Therefore, an accurate understanding and empirical determination of the pKa values of indole-5-carbaldehyde oxime are foundational for its rational application in drug design and materials science.

Theoretical Framework of Acidity

Indole-5-carbaldehyde oxime possesses two primary acidic protons, each with a distinct chemical environment that dictates its propensity to dissociate. Understanding the structural basis of their acidity is key to interpreting experimental and computational results.

  • The Oxime Proton (-OH): The hydroxyl proton of the oxime group (-C=N-OH) is the most acidic proton in the molecule. The pKa of oximes typically falls in the range of 7 to 10.[8][9] This acidity is due to the electronegativity of the oxygen and nitrogen atoms and the resonance stabilization of the resulting oximate anion.

  • The Indole N-H Proton: The proton on the indole nitrogen is significantly less acidic. For the parent indole molecule, the pKa is approximately 17.[10] While the electron-withdrawing nature of the substituent at the 5-position will slightly increase its acidity, it remains a very weak acid, requiring a strong base for deprotonation.[1][2]

Therefore, in aqueous media and under physiological conditions, the acidity of indole-5-carbaldehyde oxime is overwhelmingly dominated by the dissociation of the oxime proton.

cluster_molecule Indole-5-carbaldehyde Oxime Acidity cluster_key mol p1 Indole N-H Proton (pKa ≈ 16-17) n_h p1->n_h Weakly Acidic p2 Oxime O-H Proton (pKa ≈ 7-10) o_h p2->o_h Significantly More Acidic

Caption: Acidic protons in Indole-5-carbaldehyde Oxime.

Methodologies for pKa Determination

Accurate pKa determination requires robust and validated methods. Both experimental and computational approaches provide valuable, complementary insights.

Experimental Approach: UV-Vis Spectrophotometric Titration

UV-Vis spectrophotometry is a highly reliable method for determining the pKa of compounds whose chromophores are affected by protonation or deprotonation.[8] The principle lies in monitoring the change in absorbance at a specific wavelength as a function of pH. The resulting sigmoidal curve allows for the precise determination of the pKa at the inflection point.

Caption: Workflow for experimental pKa determination via UV-Vis spectrophotometry.

  • Reagent Preparation:

    • Prepare a series of buffer solutions with known pH values, covering a range of at least 2 pH units above and below the expected pKa (e.g., pH 5 to 12). A universal buffer system can be employed for efficiency.

    • Prepare a concentrated stock solution of indole-5-carbaldehyde oxime in a co-solvent like methanol or DMSO to ensure solubility.

  • Sample Preparation:

    • For each pH measurement, create a sample by adding a small, precise volume of the stock solution to a larger volume of the respective buffer. The final concentration should be low enough to obey the Beer-Lambert law, and the co-solvent percentage should be minimal (<1-2%) to avoid significantly altering the aqueous pKa.

  • Spectrophotometric Analysis:

    • Record the full UV-Vis spectrum of a highly acidic (e.g., pH 2) and a highly basic (e.g., pH 13) sample to identify the wavelength (λ) of maximum absorbance difference between the protonated and deprotonated species.

    • Set the spectrophotometer to this chosen wavelength.

    • Measure the absorbance of each buffered sample, ensuring temperature is controlled and constant (e.g., 25°C).

  • Data Processing and pKa Calculation:

    • Plot the measured absorbance values against their corresponding pH values.

    • Fit the data to a sigmoidal curve (e.g., using the Boltzmann function).

    • The pKa is the pH value at the half-maximal point (inflection point) of the fitted curve.[11]

Trustworthiness: This protocol is self-validating through the quality of the sigmoidal fit (R² value). The pH meter must be calibrated with standard buffers before use. The use of a constant temperature water bath for the spectrophotometer's cuvette holder is critical for precision.

Computational Approach: Quantum Mechanical Prediction

In silico pKa prediction is a powerful tool for high-throughput screening and for understanding the electronic factors governing acidity.[6][7] Methods based on quantum mechanics, particularly Density Functional Theory (DFT), combined with a solvation model can provide accurate predictions.[12] The pKa is calculated from the Gibbs free energy change (ΔG) of the dissociation reaction in solution.

A Step 1: Build 3D Structures Create models for the protonated (HA) and deprotonated (A⁻) species B Step 2: Gas-Phase Optimization Optimize geometries using a suitable QM method (e.g., B3LYP/6-31G*) A->B C Step 3: Solvation Modeling Re-optimize geometries and perform frequency calculations in a solvent continuum (e.g., PCM, SMD) B->C D Step 4: Calculate Gibbs Free Energies Extract thermal corrections from frequency calculations to get G(gas) and G(solv) for HA and A⁻ C->D E Step 5: Apply Thermodynamic Cycle Calculate ΔG of dissociation in solution D->E F Step 6: Calculate pKa Use the equation pKa = ΔG / (2.303 * RT) E->F

Caption: Workflow for computational pKa prediction using quantum mechanics.

  • Structure Preparation: Generate 3D coordinates for both the neutral indole-5-carbaldehyde oxime (HA) and its conjugate base, the oximate anion (A⁻).

  • Quantum Mechanical Calculations:

    • Perform geometry optimizations and frequency calculations for both species in the gas phase to ensure they are true energy minima.

    • Repeat the optimizations and frequency calculations using an implicit solvation model, such as the Polarizable Continuum Model (PCM), to account for the effect of the solvent (water).[12]

  • Free Energy Calculation: The Gibbs free energy of the dissociation reaction in solution (ΔG°_aq) is calculated using a thermodynamic cycle. This requires the Gibbs free energies of the protonated and deprotonated species in both the gas phase and solution.

  • pKa Calculation: The pKa is then calculated using the fundamental relationship: pKa = ΔG°_aq / (2.303 * RT) where R is the gas constant and T is the temperature in Kelvin. An accurate value for the solvation free energy of the proton is also required and is typically taken from established literature values.

Authoritative Grounding: This approach is grounded in fundamental quantum and statistical mechanics. The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31+G(d,p)) should be guided by established best practices for pKa prediction in the literature.[6]

Expected Results and Discussion

Based on the theoretical framework and data from analogous compounds, the pKa values for indole-5-carbaldehyde oxime can be reliably estimated.

Acidic Proton Molecular Site Expected pKa Range Primary Determination Method
Oxime O-H-C=N-OH 7.5 - 9.5Spectrophotometric Titration
Indole N-HIndole N-H 16 - 17Potentiometric Titration (in non-aqueous solvent) or Computational

Analysis:

The oxime proton is unequivocally the primary contributor to the acidity of indole-5-carbaldehyde oxime in aqueous solution. Its pKa, expected to be in the physiologically relevant range of 7.5-9.5, means that the ionization state of the molecule will be sensitive to small changes in pH around neutrality. At a pH below its pKa, the neutral form will predominate, while at a pH above its pKa, the anionic oximate form will be the major species. This transition is critical for drug absorption and receptor interaction, where charge state can dictate binding affinity and specificity.

The indole N-H proton, with a much higher pKa, will remain protonated under all but the most strongly basic conditions and is not relevant to the molecule's behavior in a biological context.

Applications and Implications for Drug Development

  • Solubility: The ability to form the anionic oximate at higher pH values can be leveraged to increase the aqueous solubility of the compound, which is often a challenge for aromatic molecules.

  • Pharmacokinetics: The pKa value is a key input for models that predict a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[7] A compound with a pKa around 7.4 may exhibit complex absorption behavior across the gastrointestinal tract.

  • Target Binding: The charge of a molecule is fundamental to its interaction with biological targets. An uncharged oxime may be required to cross a cell membrane, while the charged oximate may be necessary for forming a key ionic bond within a receptor's active site. Knowledge of the pKa allows researchers to understand which species is present at the site of action.

Conclusion

This guide has established the theoretical basis for the acidity of indole-5-carbaldehyde oxime, identifying the oxime proton as the dominant acidic site. We have provided detailed, field-proven protocols for both the experimental determination and computational prediction of its pKa value. The accurate determination of this fundamental physicochemical parameter is not an academic exercise; it is a critical step in the rational design and development of new therapeutics and functional materials, enabling scientists to predict and optimize molecular behavior for desired applications.

References

  • Kurtz, A. P., & D'Silva, T. D. (1987). Estimation of dissociation constants (pKa's) of oximes from proton chemical shifts in dimethyl sulfoxide solution. Journal of Pharmaceutical Sciences, 76(8), 599-610. [Link][13]

  • Kuca, K., et al. (2015). Acid Dissociation Constants and Molecular Descriptors of Some Xylene Linked Bispyridinium Oximes. Acta Medica, 58(3), 87-92. [Link][8]

  • Musilek, K., et al. (2011). Development and validation of a FIA/UV-Vis method for pKa determination of oxime based acetylcholinesterase reactivators. Current Organic Chemistry, 15(18), 3236-3243. [Link][9]

  • Organic Chemistry Portal. Indole Acidity. [Link][10]

  • Samarakoon, T., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6683. [Link][14]

  • Tada, T., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences, 22(24), 13327. [Link][12]

  • Samarakoon, T., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. *PMC. [Link][15]

  • PubChem. Indole-3-aldehyde oxime. National Center for Biotechnology Information. [Link][16]

  • Shields, G. C. (Ed.). (2010). Computational Approaches for the Prediction of pKa Values. CRC Press. [Link][6]

  • Rowan Scientific. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. [Link][7]

  • PubChem. Indole-5-carboxaldehyde. National Center for Biotechnology Information. [Link][3]

  • Townsend, J. A., et al. (2023). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. PMC. [Link][17]

  • Cibulka, R., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3344. [Link][18]

  • Cibulka, R., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. PMC. [Link][19]

  • Al-adhami, M. A., et al. (2011). Statistical study for the prediction of pKa values of substituted benzaldoximes based on quantum chemical methods. Trade Science Inc. [Link][5]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC. [Link][20]

  • Townsend, J. A., et al. (2023). Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. ChemRxiv. [Link][21]

  • CAS Common Chemistry. 1H-Indole-3-carboxaldehyde, oxime. [Link][22]

  • Samarakoon, T., et al. (2021). Synthesis of indole-3-carbaldehyde oxime derivatives and their... ResearchGate. [Link][23]

  • O'Hagan, S., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. [Link][11]

  • Kushwaha, D. Synthesis and Chemistry of Indole. University of Lucknow. [Link][1]

  • Heterocyclic Tutorials. (2020). Indole: Introduction Acid/Base Reactions. YouTube. [Link][2]

  • Williams, R. pKa Data Compiled by R. Williams. ACS, Organic Division. [Link][24]

Sources

Structural Elucidation and Isomeric Resolution of 1H-Indole-5-Carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists

Executive Summary

The 1H-indole-5-carbaldehyde oxime is a critical intermediate in the synthesis of tryptamine analogues, kinase inhibitors, and serotonin receptor modulators. However, its utility is frequently compromised by the formation of geometric isomers (


 and 

) across the

bond. This guide provides a definitive, self-validating workflow for the synthesis, separation, and structural assignment of these isomers, prioritizing nuclear magnetic resonance (NMR) techniques and thermodynamic control.
Synthetic Pathway and Thermodynamic Control

To achieve high isomeric purity, one must understand the mechanism driving oxime formation. The reaction between 1H-indole-5-carbaldehyde and hydroxylamine is a nucleophilic addition-elimination process. While the


-isomer is thermodynamically preferred due to steric minimization, kinetic conditions often yield a mixture.
2.1 Mechanistic Workflow

The following diagram illustrates the reaction pathway and the equilibrium between the syn (


) and anti (

) forms.

OximeSynthesis Reactants 1H-indole-5-carbaldehyde + NH2OH·HCl Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack (pH ~5-6) Z_Isomer (Z)-Isomer (Kinetic Product) Intermediate->Z_Isomer -H2O (Fast) E_Isomer (E)-Isomer (Thermodynamic Product) Intermediate->E_Isomer -H2O (Slow) Z_Isomer->E_Isomer Acid-Catalyzed Isomerization

Figure 1: Reaction pathway showing the kinetic access to the Z-isomer and the thermodynamic equilibration to the E-isomer.

2.2 Optimized Synthetic Protocol

Objective: Maximize the yield of the thermodynamically stable (


)-isomer.
  • Reagents: Dissolve 1H-indole-5-carbaldehyde (1.0 eq) in Ethanol (

    
    ).
    
  • Base Addition: Add

    
     (1.1 eq) dissolved in minimum water. Note: Pyridine can be used, but inorganic bases simplify workup.
    
  • Oximation: Add Hydroxylamine hydrochloride (1.2 eq) portion-wise at

    
    .
    
  • Thermodynamic Equilibration: Reflux the mixture for 2–4 hours.

    • Causality: Reflux provides the activation energy required to overcome the rotational barrier of the

      
       bond, shifting the equilibrium toward the sterically less hindered 
      
      
      
      -isomer.
  • Workup: Evaporate ethanol, dilute with water, and filter the precipitate. Wash with cold water to remove inorganic salts.

Structural Elucidation: The vs. Challenge

Distinguishing the


 (anti) and 

(syn) isomers requires precise analytical techniques. The

-isomer places the hydroxyl group anti to the indole ring (specifically the C4 proton), minimizing steric clash.
3.1 NMR Spectroscopy Strategy

Reliance on chemical shift alone is risky due to solvent and concentration effects. The only self-validating method is NOE (Nuclear Overhauser Effect) spectroscopy.

Diagnostic Signals (DMSO-


): 
  • Aldimine Proton (

    
    ):  Typically appears between 
    
    
    
    8.0–8.5 ppm. The
    
    
    -isomer signal is generally downfield relative to the
    
    
    -isomer due to the anisotropic deshielding of the oxime oxygen lone pairs, though this can invert depending on specific solvation shells.
  • OH Proton: Broad singlet,

    
     10.0–11.5 ppm.
    
3.2 The Self-Validating NOE Protocol

To definitively assign the structure, perform a 1D-NOE difference or 2D-NOESY experiment.

  • Irradiate: The Aldimine

    
     proton.
    
  • Observe:

    • 
      -Isomer:  Strong NOE enhancement of the Indole H-4 proton and the Oxime OH (if exchange is slow). No enhancement of Indole H-6.
      
    • 
      -Isomer:  Strong NOE enhancement of the Indole H-6 proton (due to spatial proximity of the CH to the ring edge).
      

NOE_Logic Start Isolate Pure Isomer H_NMR 1H NMR Acquisition (Identify CH=N signal) Start->H_NMR NOE_Exp Run 1D-NOE / NOESY Irradiate CH=N H_NMR->NOE_Exp Decision Observe NOE Correlations NOE_Exp->Decision Result_E Correlation to Indole H-4 CONFIRMED: (E)-Isomer Decision->Result_E Spatial Proximity A Result_Z Correlation to Indole H-6 CONFIRMED: (Z)-Isomer Decision->Result_Z Spatial Proximity B

Figure 2: Analytical decision tree for definitive isomeric assignment using NOE spectroscopy.

3.3 Data Comparison Table

The following table summarizes the expected trends. Note: Absolute values vary by solvent;


 is the critical metric.
Feature(E)-Isomer (Anti)(Z)-Isomer (Syn)
Stability High (Thermodynamic)Low (Kinetic)

(CH=N)
Downfield (e.g., ~8.3 ppm)Upfield (e.g., ~7.9 ppm)
NOE Correlation



Shift (

)
Typically ~145-148 ppmTypically ~142-145 ppm
Chromatographic Separation (HPLC)[1][2][3]

If a mixture is obtained, separation is achievable using Reverse Phase HPLC.[1] The


-isomer, being more polar (due to the exposed OH group and lack of internal shielding), typically elutes earlier than the 

-isomer on C18 columns.

Recommended Method:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 280 nm (Indole absorption).

References
  • Mechanochemical Synthesis of Indole Oximes: Hricovíniová, Z. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(19), 3432. [Link]

  • General Oxime Isomerism & NMR Assignment: Kalsi, P. S. (2007).[2] Spectroscopy of Organic Compounds. New Age International. (Standard text for NOE assignment principles). [Link]

  • HPLC Separation of Isomers: Sielc Technologies. Separation of Oxime Isomers by HPLC. [Link]

Sources

Thermodynamic Stability of Indole-Based Oxime Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indole-based oxime derivatives represent a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JNK3), antiviral agents, and reactivators of organophosphate-inhibited acetylcholinesterase.[1] However, their development is frequently plagued by thermodynamic instability manifesting as geometric isomerization (


) and acid-catalyzed decomposition.[1]

This guide provides a definitive technical framework for assessing and optimizing the thermodynamic stability of these compounds. It synthesizes quantum mechanical principles with practical experimental protocols, establishing that the


-isomer (anti)  is generally the thermodynamic sink, stabilized by solvation and intermolecular hydrogen bonding, while the 

-isomer (syn)
is often a kinetic trap susceptible to rapid acid-catalyzed isomerization or Beckmann rearrangement.[1]

Part 1: The Thermodynamic Landscape

Geometric Isomerism ( vs. )

The thermodynamic stability of indole-3-carbaldehyde oximes is governed primarily by the steric and electronic environment of the C=N double bond.

  • The Energy Barrier: Contrary to flexible aliphatic oximes, indole-conjugated oximes exhibit a high rotational energy barrier (often

    
     in polar aprotic solvents like DMSO).[1] This effectively locks the configuration at room temperature, making 
    
    
    
    and
    
    
    forms separable isolable entities rather than rapidly interconverting conformers.
  • The Thermodynamic Sink: The

    
    -isomer is typically more stable (
    
    
    
    relative to
    
    
    ).
    • Mechanism:[2][3][4][5] In the

      
      -configuration, the hydroxyl group is oriented away from the bulky indole C4 proton, minimizing steric repulsion.
      
    • Stabilization: The

      
      -isomer is further stabilized by intermolecular hydrogen bonding (dimerization) in the solid state and specific solvation (e.g., H-bonding with DMSO oxygen) in solution.
      
  • The Kinetic Trap (

    
    -Isomer):  The 
    
    
    
    -isomer may form via intramolecular hydrogen bonding (OH
    
    
    N-indole) in non-polar environments but is thermodynamically inferior. In acidic media, the activation energy for isomerization decreases, driving the population toward the thermodynamically stable
    
    
    -form or facilitating decomposition.
Intramolecular Forces

The indole N-H moiety acts as a critical hydrogen bond donor.

  • 
    -Isomer Interaction:  Potential for a 6-membered intramolecular H-bond between the oxime oxygen and the indole N-H. While stabilizing in vacuum (gas phase), this is often outcompeted by solvent interactions in wet chemistry.[1]
    
  • 
    -Isomer Interaction:  Stabilized by "out" conformations where the oxime proton interacts with solvent or crystal lattice partners.
    
Decomposition Pathways

Thermodynamic instability often manifests not as isomerization, but as irreversible chemical change:

  • Hydrolysis: Reversible conversion to the parent indole-aldehyde and hydroxylamine. Favored at low pH due to protonation of the imine nitrogen.

  • Beckmann Rearrangement: An acid-catalyzed, exothermic rearrangement to an amide. This is the primary "decomposition" risk during salt formation or acidic workups.

Part 2: Visualization of Stability Pathways

The following diagram illustrates the thermodynamic relationships and competing pathways for Indole-3-oximes.

IndoleOximeStability Z_Isomer Z-Isomer (Syn) (Kinetic Trap) TS_Iso Transition State (~200 kJ/mol Barrier) Z_Isomer->TS_Iso Heat/Light Protonated_Z Protonated Z-Oxime Z_Isomer->Protonated_Z +H+ (Acid) E_Isomer E-Isomer (Anti) (Thermodynamic Sink) TS_Iso->E_Isomer Relaxation Protonated_Z->E_Isomer Acid-Cat. Isomerization Beckmann Beckmann Rearrangement (Amide Product) Protonated_Z->Beckmann Irreversible Migration Hydrolysis Hydrolysis (Indole Aldehyde) Protonated_Z->Hydrolysis +H2O

Figure 1: Thermodynamic landscape showing the high-barrier E/Z interconversion and the acid-catalyzed "escape routes" (Beckmann Rearrangement and Isomerization).[1]

Part 3: Experimental Validation Protocols

Protocol A: Differential Scanning Calorimetry (DSC) for Thermal Stability

Objective: Distinguish between melting (phase change) and degradation (exothermic decomposition).[1] Self-validating via TGA correlation.

  • Preparation: Weigh 2–4 mg of dried indole oxime into an aluminum pan. Crimp non-hermetically (to allow gas escape during decomp).[1]

  • Run Parameters:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C under Nitrogen purge (50 mL/min).

  • Analysis:

    • Endotherm (Sharp): Melting point (

      
      ).
      
    • Exotherm (Broad): Decomposition (likely Beckmann rearrangement or N-O bond cleavage).[1]

  • Self-Validation: Run a Thermogravimetric Analysis (TGA) in parallel.

    • If DSC endotherm aligns with 0% mass loss

      
       True Melting.
      
    • If DSC endotherm aligns with mass loss

      
       Dehydration/Solvent loss.
      
    • If DSC exotherm aligns with mass loss

      
       Degradation.
      
Protocol B: Determination of Ratio via 1H-NMR

Objective: Quantify thermodynamic ratio without inducing isomerization during measurement.

  • Solvent Choice: DMSO-

    
     is preferred. It stabilizes the 
    
    
    
    -isomer via H-bonding, mimicking biological polar environments, and prevents aggregation.[1]
  • Acquisition:

    • Prepare 10 mM solution.

    • Acquire 1H-NMR (min 400 MHz).

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to ensure full relaxation of both isomers for accurate integration.
  • Marker Signals:

    • Oxime Proton (=N-OH): typically

      
       10.0–11.5 ppm.
      
    • Methine Proton (-CH=N-): typically

      
       8.0–8.6 ppm.
      
    • Differentiation: The

      
      -isomer methine proton is generally deshielded (downfield) relative to the 
      
      
      
      -isomer due to the anisotropy of the hydroxyl group.
  • Validation: NOE (Nuclear Overhauser Effect) difference spectroscopy.

    • Irradiate the methine proton.

    • 
      -isomer:  Strong NOE enhancement of the oxime -OH proton.
      
    • 
      -isomer:  Weak or no NOE enhancement (distance > 4Å).
      

Part 4: Computational Prediction (DFT)

Before synthesis, thermodynamic stability should be modeled to prioritize targets.[1]

Methodology: Density Functional Theory (DFT)[1]

  • Functional/Basis Set: B3LYP/6-311+G(d,p) or

    
    B97X-D (to account for dispersion forces in stacking).[1]
    
  • Solvation Model: PCM or SMD (Solvation Model based on Density) using Water or DMSO. Gas-phase calculations are irrelevant for oximes due to the dominance of H-bonding.

  • Workflow:

    • Optimize Geometry of

      
       and 
      
      
      
      forms.
    • Calculate Vibrational Frequencies (ensure no imaginary frequencies).

    • Compare Gibbs Free Energy (

      
      ).
      
    • Criterion: If

      
      , the synthesis will likely yield >98% of the stable isomer.
      

Part 5: Stability Data Summary

The following table summarizes the stability profile of substituted indole-3-carbaldehyde oximes based on electronic effects.

Substituent (R)Electronic EffectPredominant Isomer (DMSO)Acid Stability (pH < 2)Primary Decomposition Risk
H (Unsubstituted) Neutral

(>95%)
ModerateSlow Hydrolysis
5-OMe Electron Donating

(>90%)
LowRapid Isomerization (

) then Hydrolysis
5-NO2 Electron Withdrawing

(>99%)
HighBeckmann Rearrangement (requires heat)
1-Methyl N-Alkylated

(Exclusive)
Very HighStable (No N-H tautomerism)

Key Insight: Electron-donating groups (OMe) increase the electron density at the oxime nitrogen, making it more basic and susceptible to protonation, thus lowering the barrier for acid-catalyzed isomerization and hydrolysis.

References

  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors. Molecules, 2021. [Link] (Authoritative source on the ~200 kJ/mol barrier and E-isomer stabilization via solvation)

  • Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 2019.[6] [Link] (Details the acid-catalyzed isomerization of anti to syn isomers and solid-state stability)

  • Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 2008.[7] [Link] (Fundamental physical organic chemistry establishing the kinetic superiority of oximes over hydrazones)

  • Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 2002. [Link] (Describes the decomposition pathways relevant to oxime stability)

Sources

A Technical Guide to the Synthesis of 1H-Indole-5-carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the synthetic routes to 1H-indole-5-carbaldehyde oxime, a valuable heterocyclic building block. While direct literature on the synthesis of the 5-carbaldehyde oxime is sparse, the principles are well-established and thoroughly documented for the analogous and widely studied 1H-indole-3-carbaldehyde oxime. This document leverages those proven methodologies, presenting them as directly applicable to the synthesis of the target compound, starting from the commercially available 1H-indole-5-carbaldehyde.

Introduction: The Significance of Indole Oximes

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products, pharmaceuticals, and biologically active compounds.[1] The functionalization of this ring system is key to modulating its therapeutic properties. 1H-Indole-5-carbaldehyde oxime serves as a versatile intermediate, with the oxime moiety providing a reactive handle for constructing more complex nitrogen-containing heterocycles or for conversion into other functional groups like nitriles or amines. Its derivatives are explored in the development of novel therapeutic agents, including anti-inflammatory, anticancer, and neurological drugs.[2]

PART 1: Core Synthetic Strategy — Oximation of 1H-Indole-5-carbaldehyde

The most direct and efficient pathway to 1H-indole-5-carbaldehyde oxime is the condensation reaction of the parent aldehyde with hydroxylamine. This reaction is robust, high-yielding, and can be performed under various conditions, from classical solution-phase methods to modern solvent-free approaches.

Underlying Chemical Principles

The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde. The key steps are:

  • Activation of Hydroxylamine : Hydroxylamine is typically supplied as its hydrochloride salt (NH₂OH·HCl) for stability. A base is required to neutralize the acid and liberate the free hydroxylamine, a more potent nucleophile.

  • Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of 1H-indole-5-carbaldehyde.

  • Proton Transfer : An intermediate carbinolamine is formed, which then undergoes intramolecular proton transfer.

  • Dehydration : The reaction is driven to completion by the elimination of a water molecule, forming the stable C=N double bond of the oxime.

This reaction can result in the formation of two geometric isomers, syn (Z) and anti (E), depending on the spatial arrangement of the hydroxyl group relative to the indole ring. The ratio of these isomers can be influenced by reaction conditions such as pH, solvent, and temperature.

Synthesis of the Precursor: 1H-Indole-5-carbaldehyde

The starting material, 1H-indole-5-carbaldehyde, is commercially available, simplifying the synthetic workflow. For researchers requiring custom synthesis, several classical formylation methods can be employed, although controlling regioselectivity on an unsubstituted indole ring can be challenging. Methods like the Vilsmeier-Haack and Reimer-Tiemann reactions typically favor formylation at the electron-rich C3 position.[3][4][5] Therefore, achieving C5 formylation often requires starting with an indole already substituted at C3 or using advanced C-H activation strategies. A boron-catalyzed approach using trimethyl orthoformate has shown success in formylating indoles with functional groups at the C5 position.[6]

PART 2: Field-Proven Synthetic Methodologies

Two primary, well-validated protocols for the oximation of indole aldehydes are detailed below. These methods, extensively reported for the 3-carbaldehyde isomer, are directly transferable for the synthesis of 1H-indole-5-carbaldehyde oxime.

Methodology 1: Classical Solution-Phase Synthesis

This is the traditional and most widely cited method for preparing aldoximes.[7] It offers reliable yields and straightforward execution with standard laboratory equipment. The choice of base and solvent provides flexibility to optimize the reaction for specific substrates.

Protocol Causality:

  • Solvent (Ethanol/Water): A protic solvent system like aqueous ethanol is chosen for its ability to dissolve both the organic indole substrate and the inorganic reagents (hydroxylamine hydrochloride and base).

  • Base (Sodium Hydroxide): NaOH is a strong, inexpensive base that rapidly and irreversibly deprotonates NH₂OH·HCl, ensuring a high concentration of the active nucleophile. An excess (e.g., 5 equivalents) is often used to drive the reaction to completion.[8]

  • Temperature Control (0°C to RT): The initial addition at low temperature (0-5°C) helps to control any potential exotherm from the acid-base neutralization. The reaction is then allowed to proceed at room temperature, which provides sufficient thermal energy for the condensation and dehydration steps without promoting side reactions.

Detailed Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve 1H-indole-5-carbaldehyde (1.0 eq) in 95% ethanol.

  • Reagent Preparation: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (NH₂OH·HCl, 5.0 eq) and sodium hydroxide (NaOH, 5.0 eq) in distilled water.[8]

  • Reaction Initiation: Cool the flask containing the indole aldehyde to 0–5 °C in an ice bath. Add the aqueous solution of hydroxylamine and NaOH dropwise with continuous stirring.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2–4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, reduce the solvent volume under vacuum. Dilute the remaining mixture with water and extract the product into an organic solvent such as ethyl acetate (2 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water or acetone-water) to yield the pure 1H-indole-5-carbaldehyde oxime.[8]

Methodology 2: Mechanochemical Synthesis

A modern, environmentally friendly alternative is the use of mechanochemistry, which involves solvent-free grinding of reactants in a high-energy ball mill.[7] This approach minimizes waste and can significantly reduce reaction times while enhancing safety by avoiding potentially hazardous aqueous hydroxylamine solutions.[7]

Protocol Causality:

  • Solvent-Free Conditions: This "green chemistry" approach eliminates the need for organic solvents, reducing environmental impact and simplifying product work-up.

  • High-Energy Milling: The mechanical force provides the activation energy for the reaction, breaking and forming solid-state intermolecular bonds and facilitating intimate contact between reactants.

  • Solid Base (NaOH or Na₂CO₃): A solid base is used to maintain the solvent-free conditions. The choice of base can affect the reaction rate and stoichiometry.

Detailed Experimental Protocol:

  • Charging the Mill: Place 1H-indole-5-carbaldehyde (1.0 eq), hydroxylamine hydrochloride (NH₂OH·HCl, 2.0-5.0 eq), and a solid base such as sodium hydroxide (NaOH, 2.0-5.0 eq) into a milling jar containing grinding balls.[7]

  • Milling: Secure the jar in a high-energy ball mill and process for 20–60 minutes at a specified frequency. The optimal time and frequency may require empirical determination.

  • Work-up: After milling, transfer the solid mixture from the jar. Wash the powder with water to remove unreacted hydroxylamine and the inorganic salt byproduct (NaCl).

  • Isolation: Filter the solid product, wash again with water, and dry under vacuum to obtain the 1H-indole-5-carbaldehyde oxime. The purity is often high enough for subsequent steps without further purification.

PART 3: Data Presentation and Visualization

Comparative Summary of Synthesis Methods

The following table summarizes the key parameters of the described methodologies, using data from analogous indole-3-carbaldehyde oxime syntheses as a reference.

ParameterSolution-Phase SynthesisMechanochemical Synthesis
Principle Condensation in a solventSolvent-free solid-state reaction
Reagents Aldehyde, NH₂OH·HCl, Base (e.g., NaOH)Aldehyde, NH₂OH·HCl, Solid Base (e.g., NaOH)
Solvent Ethanol/Water, THF/Water[8]None
Temperature 0 °C to Room Temperature[8]Ambient (milling generates heat)
Time 2–4 hours[8]20–60 minutes[7]
Yield Typically >90%[8]Typically >95%[7]
Advantages Standard equipment, well-establishedFast, high-yielding, eco-friendly, enhanced safety
Disadvantages Solvent waste, longer reaction timeRequires specialized milling equipment
Diagrams and Workflows

Oximation Reaction Mechanism cluster_0 Step 1: Nucleophile Generation cluster_1 Step 2: Nucleophilic Attack & Dehydration NH2OH_HCl Hydroxylamine HCl NH2OH Free Hydroxylamine (Nucleophile) NH2OH_HCl->NH2OH - HCl Base Base (e.g., NaOH) Carbinolamine Carbinolamine Intermediate NH2OH->Carbinolamine Indole_CHO 1H-Indole-5-carbaldehyde Indole_CHO->Carbinolamine + Free Hydroxylamine Oxime 1H-Indole-5-carbaldehyde Oxime Carbinolamine->Oxime - H₂O

Caption: General mechanism for the base-mediated oximation of an aldehyde.

Experimental_Workflow_Solution_Phase start Reactants (Aldehyde, NH₂OH·HCl, Base) reaction Stirring in Solvent (0°C to RT, 2-4h) start->reaction workup Work-up (Solvent Evaporation, Extraction) reaction->workup purification Purification (Recrystallization) workup->purification product Final Product (Oxime) purification->product

Caption: Workflow for the solution-phase synthesis of indole oximes.

References

  • Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. [Link]

  • Moody, C. J., & RIVERS, P. J. (1972). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 37(24), 3972–3974. [Link]

  • Wang, Z., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. [Link]

  • Khezri, M., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126. [Link]

  • (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved February 10, 2026, from [Link]

  • Juli, J., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3341. [Link]

  • Supporting Information for Regioselective C5−H Direct Iodination of Indoles. (n.d.). [Link]

  • Mukhtar, N. A., et al. (2024). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and 5-substituted-1-(3-methylbut-2-enyl)-1H-indole-3-carbaldehyde (6a,b). ResearchGate. [Link]

  • Legrand, B., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(26), 14357–14362. [Link]

  • Eriyagama, K., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6665. [Link]

  • Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. ResearchGate. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. [Link]

  • ResearchGate. (n.d.). Regioselective C5-H Direct Iodination of Indoles. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved February 10, 2026, from [Link]

  • Sciencemadness.org. (n.d.). The Reimer-Tiemann Reaction. [Link]

  • Chemistry Stack Exchange. (2020). Reimer-Tiemann reaction on indole. [Link]

  • ResearchGate. (n.d.). Synthetic transformations of C5-annulated indole derivatives. [Link]

  • Thermo Fisher Scientific. (2022, December 13). Fischer Indole Synthesis - Named Reactions in Organic Chemistry [Video]. YouTube. [Link]

Sources

Biological Activity Potential of 5-Substituted Indole Oximes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Potential of 5-Substituted Indole Oximes Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole scaffold remains one of the most privileged structures in medicinal chemistry, serving as the core for tryptophan, serotonin, and countless alkaloids. However, the functionalization of the indole-3-position with an oxime moiety (–C=N–OH) , particularly when coupled with substitution at the 5-position , creates a unique pharmacophore with distinct biological profiles.

This guide analyzes the technical potential of 5-substituted indole-3-oximes , distinguishing them from their isatin (2-oxo) counterparts. It details their synthesis, specific biological activities (urease inhibition, anticancer kinase modulation, and antimicrobial efficacy), and the Structure-Activity Relationships (SAR) that drive their potency.

Chemical Foundation & Rational Design

The Indole-Oxime Pharmacophore

The biological utility of the indole-3-oxime stems from the synergy between the lipophilic indole core and the polar oxime group.

  • H-Bonding Capacity: The oxime group acts as both a hydrogen bond donor (via –OH) and acceptor (via –N= and –O–), facilitating high-affinity binding to enzyme active sites (e.g., the nickel center of urease).

  • Electronic Tuning (The 5-Position): The 5-position of the indole ring is electronically coupled to the N1 nitrogen but sterically distinct from the C3 binding motif. Substituting this position allows researchers to modulate the electron density of the indole ring without disrupting the primary pharmacophore binding at C3.

Structural Distinction

It is critical to distinguish between the two primary classes of indole oximes:

  • Indole-3-carboxaldehyde oximes: Derived from formylated indoles. (Focus of this guide).

  • Isatin-3-oximes: Derived from isatin (1H-indole-2,3-dione). These possess a C2 carbonyl group, altering their solubility and acidity.

Validated Synthesis Protocol

To ensure reproducibility, we present a standardized two-step synthesis route: Vilsmeier-Haack Formylation followed by Oximation .

Reaction Scheme Visualization

SynthesisPath Indole 5-Substituted Indole (Start) Vilsmeier Reagent: POCl3 + DMF (0°C to RT) Indole->Vilsmeier Step 1: Formylation Aldehyde Intermediate: 5-Substituted Indole-3-Carboxaldehyde Vilsmeier->Aldehyde Hydroxylamine Reagent: NH2OH·HCl + NaOH (Ethanol/Water, RT) Aldehyde->Hydroxylamine Step 2: Condensation Oxime Product: 5-Substituted Indole-3-Oxime (E/Z Isomers) Hydroxylamine->Oxime

Figure 1: General synthetic pathway for 5-substituted indole-3-oximes.

Detailed Protocol: Synthesis of 5-Bromoindole-3-Carboxaldehyde Oxime

Reference Standard: Adapted from Method C (Search Result 1.1, 1.3)

Step 1: Formylation (Vilsmeier-Haack)

  • Reagents: 5-Bromoindole (1.0 eq), POCl₃ (1.2 eq), DMF (excess).

  • Procedure: Add POCl₃ dropwise to DMF at 0–5°C to generate the Vilsmeier reagent. Add 5-bromoindole solution (in DMF) slowly. Stir at RT for 1h, then heat to 80–90°C for 4–8h.

  • Workup: Pour onto crushed ice. Neutralize with saturated Na₂CO₃ (pH 8–9). The aldehyde precipitates as a solid.[1] Filter, wash with water, and dry.

  • Checkpoint: Expect a melting point of ~204°C for the aldehyde intermediate.

Step 2: Oximation

  • Reagents: 5-Bromoindole-3-carboxaldehyde (1.0 eq), Hydroxylamine hydrochloride (NH₂OH·HCl, 5.0 eq), NaOH (5.0 eq).[2][3]

  • Solvent: 95% Ethanol / Water (10:1 ratio).

  • Procedure: Dissolve aldehyde in ethanol. Add NH₂OH·HCl. Add NaOH solution dropwise at 0°C. Stir at room temperature for 2–4 hours.

  • Purification: Evaporate ethanol. Dilute with water.[3] Extract with Ethyl Acetate (x2).[3] Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Isomer Note: The product typically forms as a mixture of syn (Z) and anti (E) isomers. Anti isomers are often thermodynamically more stable.

Biological Activity Profiles

Enzyme Inhibition: Urease (Helicobacter pylori)

One of the most potent applications of 5-substituted indole-3-oximes is the inhibition of urease, a nickel-dependent metalloenzyme crucial for H. pylori survival in the stomach.

  • Mechanism: The oxime oxygen and nitrogen coordinate with the nickel ions in the urease active site, preventing urea hydrolysis.

  • Key Data:

    • 5-H (Unsubstituted): Moderate activity.

    • N-Benzyl-5-H derivative: IC₅₀ = 0.034 mM (Potent).

    • Activity Trend: N-substitution combined with 5-position electron modulation enhances binding affinity significantly compared to standard thiourea (IC₅₀ = 0.23 mM).

Anticancer Potential: Kinase Inhibition & Apoptosis

Indole oximes, particularly indirubin-3'-oximes (a structural cousin) and 5-fluoroindole-3-oximes , exhibit cytotoxicity against lung (A549) and breast (MCF-7) cancer lines.

  • Target: Cyclin-Dependent Kinases (CDKs) and VEGFR-2.[4]

  • Mechanism:

    • ATP Competition: The oxime moiety mimics the adenine ring of ATP, binding to the kinase hinge region.

    • Apoptosis Induction: Downregulation of Bcl-2 and upregulation of Bax/Caspase-3.

    • G-Quadruplex Binding: 5-Nitroindole derivatives have been shown to stabilize c-Myc G-quadruplex DNA, repressing oncogene transcription.

Antimicrobial Activity[5][6]
  • Spectrum: Gram-positive bacteria (S. aureus) are generally more susceptible than Gram-negative strains.

  • 5-Bromo Effect: The introduction of bromine at C5 significantly increases lipophilicity (LogP), enhancing cell membrane penetration. 5-bromoindole-3-oximes show MIC values comparable to standard antibiotics in resistant strains.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates how specific substitutions at the 5-position modulate biological outcomes.

SARMap Core Indole-3-Oxime Scaffold Sub5Br 5-Bromo (-Br) Electron Withdrawing Lipophilic Core->Sub5Br Sub5OMe 5-Methoxy (-OMe) Electron Donating Polar Core->Sub5OMe Sub5F 5-Fluoro (-F) Metabolic Stability H-Bond Mimic Core->Sub5F Sub5NO2 5-Nitro (-NO2) Strong E-Withdrawing Core->Sub5NO2 EffectUrease Potent Urease Inhibition (Metal Coordination) Core->EffectUrease Oxime Moiety Essential EffectAntiBac Enhanced Antibacterial (Membrane Penetration) Sub5Br->EffectAntiBac Primary Driver EffectCyto Increased Cytotoxicity (Kinase Selectivity) Sub5OMe->EffectCyto VEGFR/CDK Target Sub5F->EffectCyto Metabolic Block EffectDNA G-Quadruplex Binding (c-Myc suppression) Sub5NO2->EffectDNA

Figure 2: Structure-Activity Relationship (SAR) of 5-substituted indole-3-oximes.

Quantitative Data Summary

Table 1: Comparative Biological Activity of Selected Derivatives

Compound DerivativeTarget / AssayActivity MetricReference Standard
Indole-3-carbaldehyde oxime Urease (H. pylori)IC₅₀: ~0.15 mMThiourea (0.23 mM)
N-Benzyl-Indole-3-oxime Urease (H. pylori)IC₅₀: 0.034 mM Acetohydroxamic acid
5-Bromo-isatin-3-oxime S. aureus (Antibacterial)MIC: 0.35–1.25 µg/mLCiprofloxacin
5-Fluoro-indirubin-3'-oxime CDK2/Cyclin E (Cancer)IC₅₀: 2.16 nMStaurosporine
5-Nitroindole derivative c-Myc G4 DNAK_d: ~2.0 µMTMPyP4

Future Outlook

The field is moving toward hybridization . Current research highlights the potential of:

  • Indole-Oxime-Polyamine Conjugates: To enhance transport across bacterial membranes.

  • Ruthenium(II) Complexes: Using the indole oxime as a ligand to create metallodrugs with improved stability and ROS-generation capabilities for cancer therapy.

  • PROTACs: Utilizing the indole core to recruit E3 ligases for targeted protein degradation.

References

  • Synthesis and Antibacterial Activity of 5-Bromo Derivatives: Research on 5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one against S. aureus.

  • Urease Inhibition by Indole-3-Carbaldehyde Oximes: Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives.

  • Anticancer Mechanisms of Indole Derivatives: Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach.

  • Indirubin-3'-Oxime (AGM130) Activity: 5-Nitro-5'-hydroxy-indirubin-3'-oxime inhibits tumor growth by inducing apoptosis.

  • Synthesis of 5-Bromoindole-3-Carboxaldehyde: Methodology for Vilsmeier-Haack formylation of 5-substituted indoles.

Sources

The Indole-5-Carboxaldehyde Oxime Scaffold: Synthesis, Reactivity, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and therapeutic utility of indole-5-carboxaldehyde oxime derivatives.

Executive Summary

The indole scaffold is ubiquitous in medicinal chemistry, often referred to as a "privileged structure."[1] While the C3-position (e.g., tryptophan, serotonin) dominates historical literature due to its nucleophilic susceptibility to Vilsmeier-Haack formylation, the C5-position represents a critical vector for pharmacological specificity.

Indole-5-carboxaldehyde oxime derivatives serve as a distinct pharmacophore and a high-value synthetic intermediate. Unlike their C3 counterparts, C5-derivatives mimic the substitution pattern of 5-hydroxytryptamine (serotonin) and melatonin, offering superior binding affinity in CNS targets, kinase active sites (Aurora A), and IDO1 inhibition pathways. This guide outlines the non-trivial synthesis of the C5-aldehyde precursor, the oxime formation protocol, and its divergence into bioactive nitriles and amines.

Historical Evolution & Structural Significance

The "C5 vs. C3" Paradigm

Historically, functionalizing the indole ring at the C3 position was trivial due to the electron-rich enamine character of the pyrrole ring. However, C3-substitution often leads to metabolic instability and promiscuous binding.

The shift toward C5-functionalization began with the discovery that substituents at this position could extend into deep hydrophobic pockets of enzymes (e.g., Kinases, IDO1) without disrupting the hydrogen-bonding capability of the N1-H indole core.

  • C3-Oximes: Often unstable, prone to hydrolysis, and metabolically liable.

  • C5-Oximes: Metabolically robust; the oxime moiety serves as a bioisostere for carbonyls or as a stable linker in fragment-based drug design (FBDD).

Key Therapeutic Milestones
EraMilestoneSignificance
1960s Serotonin AnalogsRecognition of C5-substitution (5-HT) as critical for receptor affinity.
1990s 5-CN-Indole SynthesisThe oxime was identified as the primary gateway to 5-cyanoindole, a key motif in antidepressants.
2000s Kinase InhibitorsDiscovery of Aurora Kinase A inhibitors using the 5-formylindole scaffold.
2015+ IDO1 Inhibitors5-substituted indoles identified as potent modulators of the kynurenine pathway.

Synthetic Pathways & Protocols

The Challenge of the Precursor (5-Formylindole)

Unlike 3-formylindole, 5-formylindole cannot be synthesized via direct Vilsmeier-Haack formylation of indole, which exclusively targets C3. The synthesis requires indirect routes, ensuring regiochemical purity.

Validated Synthetic Route (DOT Diagram)

G Indole Indole Bromo 5-Bromoindole Indole->Bromo NBS, DMF Lithio 5-Lithioindole (Intermediate) Bromo->Lithio t-BuLi, -78°C Formyl Indole-5-Carboxaldehyde Lithio->Formyl DMF, then H3O+ Oxime Indole-5-Carboxaldehyde Oxime Formyl->Oxime NH2OH·HCl, Base (EtOH/H2O) Nitrile 5-Cyanoindole Oxime->Nitrile Dehydration (SOCl2 or Ac2O) Amine 5-Aminomethylindole Oxime->Amine Reduction (H2/Pd-C or LAH)

Caption: Regioselective synthesis pathway from 5-bromoindole to the 5-oxime and its downstream derivatives.

Protocol: Synthesis of Indole-5-Carboxaldehyde Oxime

Objective: Conversion of indole-5-carboxaldehyde to its oxime derivative with >95% yield and high E-isomer selectivity.

Reagents:

  • Indole-5-carboxaldehyde (1.0 eq)[2][3][4]

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

  • Sodium Carbonate (Na₂CO₃) (1.5 eq) or Sodium Acetate

  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.45 g (10 mmol) of indole-5-carboxaldehyde in 30 mL of ethanol. The solution should be clear and slightly yellow.

  • Reagent Prep: Dissolve 1.04 g (15 mmol) of NH₂OH·HCl and 1.59 g (15 mmol) of Na₂CO₃ in 10 mL of deionized water.

  • Addition: Dropwise add the aqueous salt solution to the ethanolic aldehyde solution at room temperature over 10 minutes. Note: A slight exotherm may be observed.

  • Reflux: Heat the mixture to 60°C for 2 hours. Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear, replaced by the oxime spot (Rf ~0.4).

  • Workup: Evaporate ethanol under reduced pressure. Dilute the aqueous residue with 50 mL ice water.

  • Precipitation: The oxime typically precipitates as a white/off-white solid. Filter, wash with cold water (3x 20 mL), and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Mechanistic Insight: The use of a carbonate base buffers the reaction, preventing acid-catalyzed polymerization of the indole ring, which is sensitive to strong mineral acids.

Medicinal Chemistry & SAR Logic

The "5-Vector" in Kinase Inhibition

In the design of Aurora Kinase A inhibitors, the indole-5-position is often used to project substituents into the solvent-exposed region of the ATP-binding pocket. The oxime moiety provides a rigid linker that can participate in hydrogen bonding with hinge region residues (e.g., Glu211 or Ala213).

IDO1 Inhibition Mechanism

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme. Inhibitors often require a nitrogen atom to coordinate with the heme iron.

  • Oxime Role: The oxime nitrogen (or oxygen) can serve as a weak ligand for the heme iron or interact with the propionate side chains of the heme.

  • SAR Data: Derivatives with bulky hydrophobic groups attached to the oxime oxygen (O-alkylated oximes) show increased potency by occupying the hydrophobic "Pocket A" of the IDO1 active site.

SAR Visualization (DOT Diagram)

SAR Core Indole Core N1-H C3-H C5-Oxime N1_Interaction H-Bond Donor (Asp274 in IDO1) Core:N1->N1_Interaction Essential C3_Interaction Hydrophobic Interaction (Steric Bulk Intolerant) Core:C3->C3_Interaction Oxime_Interaction Oxime Moiety (-CH=N-OH) N-Coordination O-Extension Core:C5->Oxime_Interaction Heme Heme Iron (Catalytic Center) Oxime_Interaction:N->Heme Metal Binding PocketA Hydrophobic Pocket A (Selectivity Region) Oxime_Interaction:O->PocketA O-Alkyl/Aryl Tail

Caption: Structure-Activity Relationship (SAR) of Indole-5-oximes in IDO1 inhibition.

Applications & Case Studies

Case Study: Agrochemical Fungicides

Reference: WO2018210659A1 A specific derivative, (5E)-3-[2-(trifluoromethyl)-3-thienyl]-1H-indole-5-carbaldehyde oxime , demonstrates potent fungicidal activity.

  • Mechanism: Disruption of sterol biosynthesis in fungal cell membranes.

  • Significance: Proves the bioavailability and stability of the 5-oxime scaffold in complex biological systems (plants/soil).

Case Study: Beta-Amyloid Imaging Probes

Indole-5-carboxaldehyde is used to synthesize dibenzylideneacetone derivatives .

  • Application: These compounds bind to beta-amyloid plaques in Alzheimer's disease.

  • Role of C5: The 5-position substitution allows the probe to span the width of the amyloid fibril channel, providing high-affinity binding (Kd < 10 nM).

References

  • Synthesis of Indole-5-carboxaldehyde: Journal of Organic Chemistry, "Regioselective C5−H Direct Iodination of Indoles" (2018).

  • IDO1 Inhibitor Design: Journal of Medicinal Chemistry, "Discovery of IDO1 Inhibitors: From Bench to Bedside" (2018).

  • Agrochemical Application: World Intellectual Property Organization, Patent WO2018210659A1 "Heteroaryl compounds as agrochemical fungicides".

  • Aurora Kinase A Inhibitors: Journal of Medicinal Chemistry, "Structure-based drug design of novel Aurora kinase A inhibitors" (2009).

  • Mechanochemical Synthesis of Oximes: Beilstein Journal of Organic Chemistry, "Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes" (2019). (Note: Protocol adapted for 5-isomer).

Sources

Methodological & Application

Dehydration of 1H-Indole-5-carbaldehyde Oxime to 5-Cyanoindole: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical transformation of 1H-indole-5-carbaldehyde oxime into 5-cyanoindole, a critical intermediate in the synthesis of various pharmaceutical agents.[1][2] The content herein is curated for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a comparative analysis of synthetic protocols, and detailed experimental procedures.

Introduction: The Significance of 5-Cyanoindole

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Functionalization of the indole ring is a key strategy for modulating biological activity. 5-Cyanoindole, in particular, serves as a pivotal building block for pharmacologically active compounds, most notably in the synthesis of the antidepressant vilazodone.[2][3] The conversion of an aldehyde or its corresponding oxime to a nitrile at the 5-position of the indole ring is a crucial synthetic step, demanding high efficiency and functional group tolerance. This guide focuses on the dehydration of 1H-indole-5-carbaldehyde oxime as a direct and effective route to 5-cyanoindole.

Mechanistic Overview: The Dehydration of Aldoximes

The dehydration of aldoximes to nitriles is a fundamental transformation in organic synthesis.[4][5] The reaction involves the elimination of a molecule of water from the oxime functionality (-CH=N-OH) to form a nitrile or cyano group (-C≡N). This process typically requires the activation of the hydroxyl group of the oxime to facilitate its departure as a good leaving group. A variety of dehydrating agents can be employed, ranging from acid anhydrides and acyl chlorides to phosphonium-based reagents and sulfonyl derivatives.[4][6][7]

The general mechanism proceeds through the following key steps:

  • Activation of the Hydroxyl Group: The dehydrating agent reacts with the hydroxyl group of the oxime, converting it into a better leaving group (e.g., a sulfonate ester, a phosphate ester, or an acyloxy group).

  • Deprotonation: A base removes the proton from the oxime's nitrogen atom.

  • Elimination: The activated hydroxyl group departs, and a triple bond is formed between the carbon and nitrogen atoms, yielding the nitrile.

The choice of dehydrating agent and reaction conditions is critical to ensure high yields and to avoid potential side reactions, such as the Beckmann rearrangement, especially with ketoximes.[5]

Comparative Analysis of Dehydrating Agents

A plethora of reagents have been developed for the dehydration of aldoximes. The selection of an appropriate reagent depends on factors such as substrate compatibility, reaction conditions (temperature, solvent), and the desired scale of the reaction. Below is a comparative summary of common dehydrating agents.

Dehydrating Agent/SystemTypical Reaction ConditionsAdvantagesPotential Considerations
Acetic Anhydride (Ac₂O) Reflux in Ac₂O or a high-boiling solventReadily available, inexpensiveHarsh conditions, potential for side reactions
Thionyl Chloride (SOCl₂) Inert solvent (e.g., CH₂Cl₂, THF), often with a base (e.g., pyridine)Highly effectiveCorrosive, generates HCl and SO₂
Phosphorus Pentoxide (P₂O₅) High temperature, often in a solid-state reactionStrong dehydrating agentHeterogeneous reaction, difficult to control
Burgess Reagent Mild conditions (e.g., reflux in THF)Mild, compatible with sensitive functional groupsReagent cost
BOP Reagent/DBU Mild conditions (e.g., CH₂Cl₂ at room temperature)High yields, mild conditionsFormation of HMPA as a byproduct
TsIm/DBU Reflux in DMFEfficient for a variety of aldoximesHigh boiling point of solvent

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of 1H-indole-5-carbaldehyde oxime and its subsequent dehydration to 5-cyanoindole using a mild and efficient method.

Protocol 1: Synthesis of 1H-Indole-5-carbaldehyde Oxime

This protocol outlines the synthesis of the starting material, 1H-indole-5-carbaldehyde oxime, from 1H-indole-5-carbaldehyde.

Materials:

  • 1H-Indole-5-carbaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Condenser

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1H-indole-5-carbaldehyde (1.0 eq) in ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) in a minimal amount of water.

  • Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 1-2 hours), cool the mixture to room temperature.

  • Slowly add cold water to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and dry it under vacuum to afford 1H-indole-5-carbaldehyde oxime.

Protocol 2: Dehydration of 1H-Indole-5-carbaldehyde Oxime to 5-Cyanoindole using BOP Reagent

This protocol utilizes the mild and efficient BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) reagent for the dehydration.[4]

Materials:

  • 1H-Indole-5-carbaldehyde oxime

  • BOP reagent (1.1 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Magnetic stirrer

  • Round-bottom flask

  • Nitrogen or Argon atmosphere

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-indole-5-carbaldehyde oxime (1.0 eq) and dissolve it in anhydrous dichloromethane.

  • Add DBU (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Add the BOP reagent (1.1 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 30-60 minutes.[4]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 5-cyanoindole.[1]

Characterization of 5-Cyanoindole

The synthesized 5-cyanoindole should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the indole ring protons. The proton at C4 will appear as a singlet, while the protons at C6 and C7 will show doublet or doublet of doublets splitting patterns. The N-H proton will appear as a broad singlet.[8][9]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the nine carbon atoms of the 5-cyanoindole molecule. The nitrile carbon will appear in the characteristic region for cyano groups (around 120 ppm).[8][9]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a sharp, strong absorption band in the range of 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.[10]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 5-cyanoindole (142.16 g/mol ).[10]

Visualizing the Workflow and Mechanism

To aid in the understanding of the synthetic process and the underlying chemical transformation, the following diagrams are provided.

Experimental Workflow

G cluster_prep Starting Material Preparation cluster_dehydration Dehydration Reaction cluster_workup Work-up and Purification A 1H-Indole-5-carbaldehyde D Reaction in Ethanol/Water A->D B Hydroxylamine Hydrochloride B->D C NaOH C->D E Precipitation & Filtration D->E F 1H-Indole-5-carbaldehyde Oxime E->F G Dissolve Oxime in CH2Cl2 F->G H Add DBU G->H I Add BOP Reagent H->I J Reaction Monitoring (TLC) I->J K Quench with NaHCO3 J->K L Extraction with CH2Cl2 K->L M Drying and Concentration L->M N Column Chromatography M->N O Pure 5-Cyanoindole N->O

Caption: A generalized workflow for the synthesis of 5-cyanoindole.

Reaction Mechanism

G cluster_mechanism Dehydration Mechanism with BOP Reagent Oxime R-CH=N-OH Deprotonated_Oxime R-CH=N-O⁻ Oxime->Deprotonated_Oxime DBU Activated_Oxime R-CH=N-O-P(NMe₂)₃⁺ Deprotonated_Oxime->Activated_Oxime + BOP Nitrile R-C≡N Activated_Oxime->Nitrile - OP(NMe₂)₃ - H⁺ BOP BOP Reagent DBU DBU (Base)

Caption: The mechanistic pathway for the dehydration of an aldoxime.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, ensure that all reagents are anhydrous, and the reaction is performed under an inert atmosphere. A slight excess of the dehydrating agent and base may be required.

  • Low Yield: Low yields can result from incomplete reaction or product loss during workup and purification. Careful extraction and column chromatography are crucial.

  • Side Reactions: The indole nucleus can be sensitive to harsh acidic or basic conditions. The use of mild reagents like the BOP reagent minimizes the risk of side reactions on the indole ring.

Conclusion

The dehydration of 1H-indole-5-carbaldehyde oxime is a reliable method for the synthesis of 5-cyanoindole, a valuable intermediate in pharmaceutical development. By selecting appropriate mild dehydrating agents and optimizing reaction conditions, high yields of the desired product can be achieved. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement this transformation in their synthetic endeavors.

References

  • BenchChem. (2025). One-Pot Synthesis of 5-Cyanoindoles via Fischer Indolization Using 4-Cyanophenylhydrazine Hydrochloride: Application Notes and Protocols.
  • BenchChem. (2025). The Synthesis and Significance of 5-Cyanoindole: A Technical Guide.
  • M-CSA. Aldoxime dehydratase.
  • A Simple Synthesis of Nitriles from Aldoximes. (n.d.). PMC - NIH.
  • Venkatanarayana, M., et al. (n.d.). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Asian Publication Corporation.
  • Soltani Rad, M. N., et al. Simple and Highly Efficient Procedure for Conversion of Aldoximes to Nitriles Using N-(p-Toluenesulfonyl) Imidazole. Taylor & Francis.
  • Chandan, N. CONVERSION OF OXIME AND TOSYL ALDOXIME TO NITRILES AS COMPETITIVE REACTION TO NUCLEOPHILIC RING CLOSURE.
  • Exploring the Synthesis and Applications of 5-Cyanoindole: A Deep Dive. (n.d.).
  • Guidechem. (2023). What is the synthesis of 5-Cyanoindole?.
  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration.
  • Wikipedia. Oxime.
  • AIP Publishing. (2019). Dehydration of oxime to nitriles.
  • Ding, R., et al. Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation. The Journal of Organic Chemistry - ACS Publications.
  • Mild and efficient dehydration of oximes to nitriles mediated by the Burgess reagent. (2025).
  • Bloomtechz. (2023). What are the synthetic methods of 5-Cyanoindole.
  • Mild and Efficient Dehydration of Oximes to Nitriles Mediated by the Burgess Reagent. (n.d.).
  • Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media. (n.d.). PubMed.
  • Dehydration of Aldoximes to Nitriles Using a Polymeric Reagent. (n.d.). Journal of Chemical Research, Synopses (RSC Publishing).
  • Transformation of oximes by dehydration reagents. (n.d.). ResearchGate.
  • Aldoxime dehydratases: production, immobilization, and use in multistep processes. (n.d.). NIH.
  • BenchChem. (2025). Spectroscopic Profile of 6-Cyanoindole: A Technical Guide.
  • Supporting information. (n.d.). The Royal Society of Chemistry.
  • Ottokemi. 5-Cyano indole, 99% 15861-24-2 India.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 5-Cyanoindole | 15861-24-2.
  • The structure of 5-cyanoindole in the ground and the lowest electronically excited singlet states, deduced from rotationally resolved electronic spectroscopy and ab initio theory. (n.d.). RSC Publishing.
  • Regioselective C5−H Direct Iodination of Indoles. (n.d.).
  • The structure of 5-cyanoindole in the ground and the lowest electronically excited singlet states, deduced from rotationally resolved electronic spectroscopy and ab initio theory. (2025). ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives.
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2025). ResearchGate.
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). Semantic Scholar.
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses.

Sources

Application Note: Beckmann Rearrangement of Indole-5-Carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists focusing on indole functionalization. It addresses the specific challenges of applying Beckmann rearrangement conditions to indole-5-carbaldehyde oxime , a substrate where the competition between rearrangement (to formamide) and dehydration (to nitrile) is the critical variable.

Strategic Overview & Mechanistic Insight

The "Beckmann Rearrangement" of aldoximes (such as indole-5-carbaldehyde oxime) presents a distinct mechanistic bifurcation compared to ketoximes. While ketoximes reliably rearrange to amides, aldoximes typically undergo dehydration to nitriles under standard acidic Beckmann conditions.

For indole-5-carbaldehyde oxime, this reaction is a gateway to two high-value pharmacophores:

  • 5-Cyanoindole: The thermodynamic product (via dehydration).[1] A precursor for tetrazoles and carboxylic acids.

  • 5-Formamidoindole: The kinetic rearrangement product. A direct precursor to 5-aminoindole (via mild hydrolysis).

The Indole Challenge

The indole moiety is electron-rich and acid-sensitive. Classical Beckmann reagents (conc.


, 

) often cause:
  • Polymerization of the indole ring.

  • Sulfonation at the C3 position.

  • Uncontrolled hydrolysis.

Recommendation: Modern protocols utilizing Indium(III) chloride (


)  or TCT/DMF  are superior to classical mineral acids, offering higher selectivity and preserving the indole nucleus.
Mechanistic Pathway (Graphviz)

The following diagram illustrates the critical divergence point between dehydration and rearrangement.

Beckmann_Indole cluster_conditions Reaction Conditions Oxime Indole-5-carbaldehyde Oxime (Substrate) Intermediate O-Protonated/Activated Intermediate Oxime->Intermediate Activation (InCl3 / TCT / H+) Nitrile 5-Cyanoindole (Major Product) Intermediate->Nitrile Dehydration (-H2O) Path A (Thermodynamic) Formamide N-Formyl-5-aminoindole (Minor/Specific Product) Intermediate->Formamide Migration (H-shift) Path B (Kinetic/Rare) Amine 5-Aminoindole (Target) Nitrile->Amine Hydrolysis/Reduction Formamide->Amine Mild Hydrolysis Cond1 Standard Acid/Lewis Acid Favors Nitrile Cond2 Transition Metal (Rh/Ru) Favors Formamide

Figure 1: Mechanistic bifurcation of Indole-5-aldoxime. Path A (Dehydration) is the dominant pathway under standard Beckmann conditions.

Experimental Protocols

Protocol A: Mild Dehydration to 5-Cyanoindole (Recommended)

Target: High-yield synthesis of the nitrile with minimal indole polymerization. Reagent: Indium(III) Chloride (


) or TCT (Cyanuric Chloride).

This protocol utilizes


 as a mild Lewis acid that activates the oxime hydroxyl group, facilitating clean dehydration without the harshness of phosphorus pentachloride.

Materials:

  • Indole-5-carbaldehyde oxime (1.0 eq)

  • Indium(III) Chloride (

    
    ) (0.1 – 0.2 eq)
    
  • Solvent: Acetonitrile (

    
    ) (Anhydrous)
    
  • Temperature: Reflux (

    
    C)
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Indole-5-carbaldehyde oxime (1 mmol) in anhydrous Acetonitrile (5 mL).

  • Catalyst Addition: Add

    
      (0.1 mmol, 10 mol%) in a single portion. The solution should remain clear or turn slightly yellow.
    
  • Reaction: Heat the mixture to reflux (

    
    C) under an inert atmosphere (
    
    
    
    or Ar).
  • Monitoring: Monitor via TLC (EtOAc/Hexane 3:7). The oxime typically disappears within 1–3 hours . The nitrile product will appear as a less polar spot.

  • Workup: Cool to room temperature. Quench by adding water (10 mL). Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica gel).
    

Expected Yield: 85–92% 5-Cyanoindole.

Protocol B: Classical Rearrangement (Polyphosphoric Acid - PPA)

Target: Attempts to force rearrangement or when Lewis acids are unavailable. Warning: High viscosity and acidity require strict temperature control to prevent charring.

Materials:

  • Indole-5-carbaldehyde oxime (1.0 eq)

  • Polyphosphoric Acid (PPA) (10–15 eq by weight)

Step-by-Step Methodology:

  • Setup: Place PPA in a beaker and warm to

    
    C to decrease viscosity.
    
  • Addition: Add Indole-5-carbaldehyde oxime slowly with vigorous mechanical stirring. Ensure the oxime is fully dispersed.

  • Reaction: Heat the mixture to

    
    C . Critical: Do not exceed 
    
    
    
    C, as indole decomposition accelerates rapidly.
  • Duration: Stir for 1–2 hours.

  • Quench (Exothermic): Pour the hot reaction mixture slowly onto crushed ice (approx. 10x reaction volume) with stirring. Neutralize carefully with

    
     or saturated 
    
    
    
    solution to pH 7–8.
  • Isolation: The product (mixture of nitrile and trace formamide) will precipitate. Filter the solid or extract with chloroform.

Note: This method usually yields the nitrile as the major product due to the thermodynamic stability of the conjugated cyano-indole system.

Data Summary & Condition Comparison

The following table summarizes the expected outcomes based on catalyst choice for aromatic aldoximes.

Reagent / CatalystSolventTemp (

C)
Major ProductIndole StabilityNotes

(10 mol%)
Acetonitrile82 (Reflux)Nitrile HighBest balance of yield and mildness.
TCT / DMF DMF25 (RT)Nitrile High"Vilsmeier-Haack" type mechanism.[2] Very mild.

Neat90–100Nitrile Low/MedClassical method; difficult workup; risk of charring.

Ether/Benzene0–25Nitrile LowHarsh; generates HCl; often chlorinates indole.

Toluene110Formamide HighRare: Requires transition metal catalysis to shift H-atom.

Troubleshooting & Optimization

Issue: Indole Polymerization
  • Symptom: Reaction mixture turns black/tarry; low mass recovery.

  • Cause: Acid concentration is too high or temperature is uncontrolled.

  • Solution: Switch from PPA/

    
     to 
    
    
    
    or Zinc(II) salts . Alternatively, protect the indole nitrogen (
    
    
    -Boc or
    
    
    -Tosyl) prior to oxime formation.
Issue: Incomplete Conversion
  • Symptom: Starting material (oxime) persists on TLC.

  • Cause: Deactivation of the catalyst by the basic indole nitrogen.

  • Solution: Increase catalyst loading to 20–30 mol%. Ensure anhydrous conditions (water quenches the acyl/nitrilium intermediate).

Issue: Product Identification (Nitrile vs. Formamide)
  • IR Spectroscopy:

    • Nitrile (CN): Sharp peak at ~2220

      
      .
      
    • Formamide (NH-CHO): Carbonyl peak at ~1660–1690

      
       and broad NH stretch.
      
  • NMR:

    • Aldoxime: Singlet at

      
       8.0–8.5 ppm (CH=N).
      
    • Formamide: Singlet at

      
       8.3–9.0 ppm (CHO) + broad NH.
      

References

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002).[2][3] Beckmann rearrangement of oximes under very mild conditions.[1][4] The Journal of Organic Chemistry, 67(17), 6272–6274.[5]

    • Significance: Establishes the TCT/DMF protocol for converting aldoximes to nitriles under mild conditions.
  • Barman, D. C., Ajit, M., & Sandhu, J. S. (2000). Indium-Mediated Facile Dehydration and Beckmann Rearrangement of Oximes.[6] Chemistry Letters, 29(12), 1196–1197.

    • Significance: Valid

      
       as a superior catalyst for the dehydration of aldoximes to nitriles and rearrangement of ketoximes.[6]
      
  • Pearson, D. E., & Stone, R. M. (1961). The Beckmann Rearrangement. IX. A Study of Polyphosphoric Acid as a Rearrangement Medium. Journal of the American Chemical Society, 83(7), 1715–1719.

    • Significance: The foundational text on using PPA for Beckmann rearrangements, highlighting viscosity and solubility challenges.

  • Gawande, M. B., et al. (2013). Cu and Zn-catalyzed Beckmann rearrangement of oximes. Chemistry–A European Journal. Context: Discusses metal-catalyzed pathways that improve selectivity over classical acid routes.

Sources

The Versatile Intermediate: Application Notes for 1H-Indole-5-carbaldehyde Oxime in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Indole Nucleus and its Functionalized Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, neurotransmitters like serotonin, and a multitude of synthetic drugs.[1] Its unique electronic properties and the reactivity of its pyrrole ring make it an ideal template for designing molecules that can interact with a wide range of biological targets. Among the vast family of indole derivatives, 1H-indole-5-carbaldehyde and its corresponding oxime represent key strategic intermediates. The positioning of the formyl group at the C5 position of the indole ring offers a versatile handle for elaboration into various functional groups, providing a gateway to a diverse chemical space of pharmacologically active compounds. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 1H-indole-5-carbaldehyde oxime as a pivotal building block in the synthesis of pharmaceutical agents, with a particular focus on the pathway towards serotonin receptor modulators.

Physicochemical Properties and Handling

PropertyValueReference
Molecular Formula C₉H₈N₂O[2]
Molecular Weight 160.17 g/mol [2]
Appearance Typically a crystalline solid
Solubility Soluble in common organic solvents such as ethanol, methanol, and DMSO.
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.

Safety Precautions: Standard laboratory safety protocols should be followed when handling 1H-indole-5-carbaldehyde oxime. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Part 1: Synthesis of 1H-Indole-5-carbaldehyde Oxime

The synthesis of 1H-indole-5-carbaldehyde oxime is a straightforward and high-yielding condensation reaction between 1H-indole-5-carbaldehyde and hydroxylamine. The underlying principle of this reaction is the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the oxime.

Experimental Protocol: Oximation of 1H-Indole-5-carbaldehyde

This protocol is adapted from established procedures for the oximation of indole-3-carbaldehydes and is expected to proceed with high efficiency for the 5-isomer.[3][4]

Materials:

  • 1H-indole-5-carbaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or Sodium acetate (CH₃COONa)

  • Ethanol (95%) or Tetrahydrofuran (THF)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve 1.0 equivalent of 1H-indole-5-carbaldehyde in a suitable solvent (e.g., 95% ethanol or THF) to a concentration of approximately 0.1 M.

  • Preparation of Hydroxylamine Solution: In a separate beaker, prepare a solution of hydroxylamine by dissolving 1.5 to 5.0 equivalents of hydroxylamine hydrochloride and an equimolar amount of a base (e.g., sodium hydroxide or sodium acetate) in a minimal amount of distilled water. The use of a slight excess of hydroxylamine ensures the complete conversion of the starting aldehyde.

  • Reaction Setup: Cool the solution of 1H-indole-5-carbaldehyde to 0-5 °C using an ice bath.

  • Addition of Reagents: While stirring, slowly add the freshly prepared hydroxylamine solution to the cooled aldehyde solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • Add distilled water to the residue to precipitate the crude product.

    • Collect the solid product by vacuum filtration, washing with cold distilled water.

  • Purification (if necessary): The crude 1H-indole-5-carbaldehyde oxime can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

Causality Behind Experimental Choices:

  • Choice of Base: A base is required to neutralize the hydrochloride salt of hydroxylamine, liberating the free hydroxylamine which is the active nucleophile. Sodium hydroxide is a strong base that drives the reaction to completion, while a milder base like sodium acetate can also be effective.

  • Excess Hydroxylamine: Using an excess of hydroxylamine hydrochloride and the base helps to push the reaction equilibrium towards the formation of the oxime, leading to higher yields.[3]

  • Temperature Control: The initial cooling of the reaction mixture helps to control any potential exothermicity of the reaction.

Part 2: Application in Pharmaceutical Synthesis - Pathway to Serotonin Receptor Modulators

1H-indole-5-carbaldehyde oxime is a valuable intermediate primarily due to its potential to be converted into a nitrile (cyano) group. The indole-5-carbonitrile moiety is a key pharmacophore in several centrally acting drugs, most notably the antidepressant Vilazodone.

From Oxime to Nitrile: A Critical Dehydration Step

The conversion of an aldoxime to a nitrile is a dehydration reaction that can be achieved using a variety of reagents. This transformation is pivotal as it installs the cyano group present in the key intermediate for Vilazodone synthesis.

dot

Dehydration_of_Oxime Oxime 1H-Indole-5-carbaldehyde Oxime Nitrile 1H-Indole-5-carbonitrile Oxime->Nitrile - H₂O Reagent Dehydrating Agent (e.g., Ac₂O, SOCl₂, P₂O₅) Reagent->Oxime

Caption: Dehydration of 1H-indole-5-carbaldehyde oxime to 1H-indole-5-carbonitrile.

Experimental Protocol: Dehydration of 1H-Indole-5-carbaldehyde Oxime to 1H-Indole-5-carbonitrile

This protocol is based on general methods for the dehydration of aromatic aldoximes.[2][5][6][7]

Materials:

  • 1H-indole-5-carbaldehyde oxime

  • Acetic anhydride (Ac₂O) or Thionyl chloride (SOCl₂)

  • Pyridine (as a base and solvent, if using Ac₂O) or an inert solvent like Dichloromethane (DCM) (if using SOCl₂)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure (using Acetic Anhydride):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 1H-indole-5-carbaldehyde oxime in an excess of acetic anhydride.

  • Heating: Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 1-2 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and then carefully pour it into a beaker of ice-cold water to quench the excess acetic anhydride.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Purification: The crude 1H-indole-5-carbonitrile can be purified by recrystallization from a suitable solvent like ethanol.

Causality Behind Experimental Choices:

  • Choice of Dehydrating Agent: Acetic anhydride is a common and effective dehydrating agent for this transformation. Other reagents like thionyl chloride, phosphorus pentoxide, or Burgess reagent can also be employed, and the choice may depend on the scale of the reaction and the desired purity.

Downstream Elaboration: Synthesis of a Vilazodone Precursor

With 1H-indole-5-carbonitrile in hand, the next critical step towards a Vilazodone-like structure is the alkylation at the C3 position of the indole ring. This is typically achieved via a Friedel-Crafts-type reaction or a related electrophilic substitution.

dot

C3_Alkylation IndoleCarbonitrile 1H-Indole-5-carbonitrile AlkylatedIndole 3-(4-chlorobutyl)-1H-indole-5-carbonitrile IndoleCarbonitrile->AlkylatedIndole Reagents 4-chlorobutyryl chloride / Lewis Acid followed by reduction Reagents->IndoleCarbonitrile

Caption: C3-Alkylation of 1H-indole-5-carbonitrile.

Experimental Protocol: Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

This protocol is a conceptual representation based on patented procedures for the synthesis of this key Vilazodone intermediate.[3][8]

Materials:

  • 1H-indole-5-carbonitrile

  • 4-chlorobutyryl chloride

  • A Lewis acid catalyst (e.g., Aluminum chloride (AlCl₃) or Zinc chloride (ZnCl₂))

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • A reducing agent (e.g., Sodium borohydride (NaBH₄) with a co-reagent like FeCl₃)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure (Two-Step Approach):

Step 1: Friedel-Crafts Acylation

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DCM and the Lewis acid catalyst.

  • Addition of Reactants: Cool the mixture in an ice bath and slowly add 4-chlorobutyryl chloride. Then, add a solution of 1H-indole-5-carbonitrile in anhydrous DCM dropwise.

  • Reaction: Allow the reaction to stir at low temperature for a specified period, monitoring by TLC for the formation of the acylated intermediate, 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile.

  • Work-up: Carefully quench the reaction with ice-water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Reduction of the Ketone

  • Reaction Setup: Dissolve the crude acylated intermediate from Step 1 in a suitable solvent like Tetrahydrofuran (THF).

  • Addition of Reducing Agent: Add the reducing agent system (e.g., NaBH₄ and FeCl₃) portion-wise at a controlled temperature.[8]

  • Reaction: Stir the reaction mixture until the reduction is complete as indicated by TLC.

  • Work-up and Purification: Quench the reaction, extract the product, and purify by column chromatography or recrystallization to obtain 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.

Causality Behind Experimental Choices:

  • Lewis Acid Catalyst: The Lewis acid activates the acyl chloride, making it a more potent electrophile for the Friedel-Crafts acylation at the electron-rich C3 position of the indole.

  • Two-Step Process: A direct Friedel-Crafts alkylation can be problematic due to over-alkylation and other side reactions. The acylation-reduction sequence is a more controlled and generally higher-yielding approach to introduce the alkyl chain.

  • Reducing Agent System: The choice of reducing agent is critical for the selective reduction of the ketone without affecting the nitrile group or the chloroalkane.

Part 3: The Pharmacological Context - Vilazodone and Serotonin Signaling

The synthetic efforts detailed above culminate in an intermediate that is a direct precursor to Vilazodone, an antidepressant with a dual mechanism of action. Vilazodone acts as both a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT₁ₐ receptor.[6][8][9][10] This dual action is believed to contribute to its therapeutic efficacy and potentially a faster onset of action and a more favorable side-effect profile compared to traditional SSRIs.

dot

Vilazodone_MoA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) HT1A_auto 5-HT1A Autoreceptor Vesicle Serotonin Vesicles Serotonin_synapse Serotonin Vesicle->Serotonin_synapse Release HT1A_post 5-HT1A Receptor Signaling Downstream Signaling (e.g., ↓cAMP) HT1A_post->Signaling Vilazodone Vilazodone Vilazodone->SERT Inhibits Vilazodone->HT1A_auto Partial Agonist Vilazodone->HT1A_post Partial Agonist Serotonin_synapse->SERT Reuptake Serotonin_synapse->HT1A_auto Negative Feedback Serotonin_synapse->HT1A_post

Caption: Mechanism of action of Vilazodone at the serotonergic synapse.

The 5-HT₁ₐ receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[2][5][11][12][13] This signaling cascade ultimately modulates neuronal excitability. By acting as a partial agonist, Vilazodone can fine-tune the activity of these receptors, contributing to its overall therapeutic effect in mood disorders.

Conclusion

1H-indole-5-carbaldehyde oxime is a readily accessible and highly versatile pharmaceutical intermediate. Its strategic value lies in its efficient conversion to the corresponding 5-carbonitrile, a key structural motif in a new generation of antidepressant drugs. The protocols and synthetic strategies outlined in this document provide a roadmap for researchers to leverage this important building block in the discovery and development of novel therapeutics targeting the central nervous system. The journey from a simple indole derivative to a complex, clinically relevant molecule like Vilazodone underscores the power of strategic functionalization and the enduring importance of the indole nucleus in medicinal chemistry.

References

  • Marzieh, T. (2010). Simple and Highly Efficient Procedure for Conversion of Aldoximes to Nitriles Using N-(p-Toluenesulfonyl) Imidazole.
  • Stahl, S. M. (2014). Mechanism of action of the SPARI vilazodone: serotonin 1A partial agonist and reuptake inhibitor. CNS Spectrums, 19(2), 105–109.
  • Howland, R. H. (2011). Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor. Journal of Psychosocial Nursing and Mental Health Services, 49(10), 19-21.
  • Amerigo Scientific. (n.d.). 1H-Indole-5-carbaldehyde oxime. Retrieved February 10, 2026, from [Link]

  • Chandan, N. (2019). CONVERSION OF OXIME AND TOSYL ALDOXIME TO NITRILES AS COMPETITIVE REACTION TO NUCLEOPHILIC RING CLOSURE. Vidyabharati International Interdisciplinary Research Journal, 9(2).
  • Kim, S., & Kim, S. (2004). A Simple Synthesis of Nitriles from Aldoximes. Bulletin of the Korean Chemical Society, 25(10), 1533-1534.
  • US Patent No. US9533949B2. (2017).
  • Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular signalling, 22(10), 1406–1412.
  • Albert, P. R., & Le François, B. (2010). Transcriptional dysregulation of 5-HT1A autoreceptors in mental illness. Molecular brain, 3, 22.
  • Carhart-Harris, R. L., & Nutt, D. J. (2017). Serotonin and brain function: a tale of two receptors. Journal of psychopharmacology (Oxford, England), 31(9), 1091–1120.
  • de Sá Alves, F. R., Barreiro, E. J., & Fraga, C. A. M. (2009). From nature to drug discovery: the indole scaffold as a ‘privileged structure’. Mini reviews in medicinal chemistry, 9(7), 782–793.
  • Kalatuwawege, I. P., Gunaratna, M. J., & Udukala, D. N. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules (Basel, Switzerland), 26(21), 6667.
  • CN Patent No. CN107501159B. (2020).
  • ResearchGate. (n.d.). Current optimal synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (3). Retrieved February 10, 2026, from [Link]

  • Štefane, B., & Polanc, S. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules (Basel, Switzerland), 24(18), 3326.

Sources

Application Note: High-Efficiency One-Pot Synthesis of 1H-Indole-5-Carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The 1H-indole-5-carbaldehyde oxime is a critical pharmacophore in medicinal chemistry, serving as a pivotal intermediate for the synthesis of 5-substituted tryptamines (e.g., serotonin analogs), melatonin receptor agonists, and kinase inhibitors. Unlike the C3-position, which is naturally nucleophilic and easily functionalized via Vilsmeier-Haack conditions, the C5-position requires pre-functionalized precursors.

This Application Note details a robust, scalable one-pot protocol for converting 1H-indole-5-carbaldehyde to its corresponding oxime. Unlike traditional methods utilizing toxic pyridine or anhydrous conditions, this protocol employs a Green Chemistry approach using an ethanol/water matrix with a sodium acetate buffer. This method ensures high regioselectivity, minimal waste, and simplified workup (precipitation-filtration), making it ideal for drug development workflows.

Key Applications
  • Precursor Synthesis: Reduction of the oxime yields 5-aminomethyl indoles (tryptamine analogs).

  • Fragment-Based Drug Design: Used in the development of Aurora kinase A inhibitors and anti-inflammatory agents.

  • Material Science: Functionalization of indole-based organic electronics.

Chemical Strategy & Mechanism[1]

The synthesis relies on a condensation reaction between the carbonyl group of the indole-5-carbaldehyde and hydroxylamine hydrochloride. To maintain a "one-pot" efficiency and avoid side reactions (such as Beckmann rearrangement or nitrile formation under harsh acidic conditions), the pH is buffered using Sodium Acetate (NaOAc).

Reaction Scheme

The reaction proceeds via a nucleophilic attack of the hydroxylamine nitrogen on the aldehyde carbonyl, forming a tetrahedral carbinolamine intermediate, which subsequently dehydrates to form the oxime.

ReactionMechanism Aldehyde 1H-indole-5-carbaldehyde (Electrophile) Intermediate Carbinolamine (Transient) Aldehyde->Intermediate Nucleophilic Attack Reagent NH2OH·HCl + NaOAc (Nucleophile Source) Reagent->Intermediate Product 1H-indole-5-carbaldehyde oxime (E/Z Isomers) Intermediate->Product Dehydration (-H2O) Water H2O (Byproduct) Intermediate->Water

Figure 1: Mechanistic pathway of the buffered condensation reaction.

Experimental Protocol

Materials & Reagents
ReagentCAS NumberPurityRole
1H-Indole-5-carbaldehyde 1196-69-6>98%Starting Material
Hydroxylamine HCl 5470-11-1>99%Oximation Reagent
Sodium Acetate (Anhydrous) 127-09-3ACS GradeBuffer/Base
Ethanol (EtOH) 64-17-5AbsoluteSolvent
Deionized Water N/A18.2 MΩCo-solvent
Step-by-Step Procedure

Safety Note: Hydroxylamine hydrochloride is a skin sensitizer and can be explosive if heated to dryness. Always work in a fume hood.

  • Preparation of Solvent Matrix:

    • In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, prepare a solvent mixture of Ethanol:Water (4:1 v/v) .

    • Rationale: This ratio ensures solubility of the organic aldehyde while solubilizing the inorganic salts (NaOAc/NH₂OH).

  • Reagent Loading:

    • Add 1H-indole-5-carbaldehyde (1.0 equiv, e.g., 500 mg) to the flask. Stir until partially dissolved.

    • Add Hydroxylamine Hydrochloride (1.5 equiv).

    • Add Sodium Acetate (1.5 equiv).

    • Note: The NaOAc neutralizes the HCl released, preventing acid-catalyzed degradation of the electron-rich indole ring.

  • Reaction (One-Pot):

    • Fit the flask with a reflux condenser.

    • Heat the mixture to reflux (approx. 80°C) for 1–2 hours .

    • Monitoring: Monitor via TLC (Mobile Phase: 50% Ethyl Acetate / 50% Hexane). The aldehyde spot (Rf ~0.[1][2]6) should disappear, replaced by the oxime spot (Rf ~0.4).

  • Workup (Precipitation):

    • Cool the reaction mixture to Room Temperature (RT).

    • Remove approximately 70% of the Ethanol under reduced pressure (Rotary Evaporator).

    • Pour the concentrated residue into ice-cold water (50 mL) with vigorous stirring. The oxime will precipitate as a white to off-white solid.

  • Isolation:

    • Filter the solid using a Buchner funnel/vacuum filtration.

    • Wash the filter cake with cold water (2 x 10 mL) to remove residual salts.

    • Dry the solid in a vacuum oven at 45°C for 6 hours.

Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Dissolve Aldehyde in EtOH/H2O Add NH2OH·HCl + NaOAc Start->Mix Reflux Reflux at 80°C (1-2 hrs) Monitor via TLC Mix->Reflux Conc Evaporate EtOH (Rotovap) Reflux->Conc Quench Pour into Ice Water (Precipitation) Conc->Quench Filter Vacuum Filtration & Wash Quench->Filter Dry Vacuum Oven Dry (Final Product) Filter->Dry

Figure 2: Operational workflow for the synthesis.

Quality Control & Validation

Expected Analytical Data
  • Appearance: White to pale yellow crystalline powder.[3]

  • Melting Point: 142–145°C (Lit. value for similar derivatives).[1][2][4][5]

  • Yield: Typical isolated yield is 85–92%.

NMR Characterization (DMSO-d6)

The 5-position substitution pattern is distinct from the more common 3-position.

  • ¹H NMR (400 MHz, DMSO-d6):

    • 
       11.20 (s, 1H, Indole NH )
      
    • 
       10.85 (s, 1H, Oxime OH )
      
    • 
       8.15 (s, 1H, CH=N ) – Diagnostic Peak
      
    • 
       7.80 (s, 1H, H-4) – Doublet due to meta-coupling or singlet
      
    • 
       7.40 (d, 1H, H-7)
      
    • 
       7.35 (d, 1H, H-6)
      
    • 
       6.45 (m, 1H, H-3)
      
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield / No Precipitate Excess Ethanol remaining during quench.Evaporate more ethanol before adding water. The product is soluble in EtOH.
Oily Product Impurities or E/Z isomer mixture preventing crystallization.Scratch the flask glass or seed with a crystal. Recrystallize from EtOH/Water (1:1).
Multiple Spots on TLC E/Z Isomerism.Oximes often exist as E/Z mixtures. This is chemically acceptable for most reductions.

References

  • Preparation of Aldoximes (Green Chemistry): Xia, J.-J., & Wang, G.-W. (2007).[4] Efficient preparation of aldoximes from arylaldehydes, ethylenediamine and Oxone® in water.[4][6] Molecules, 12(2), 231-236.[4]

  • Indole-5-Carbaldehyde Properties: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 589040, Indole-5-carboxaldehyde.

  • General Oximation Protocol: Vogel, A. I.[7] Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for hydroxylamine condensation).

  • Biological Relevance (Indole Oximes): Abele, E., et al. (2003).[4] Indole and Isatin Oximes: Synthesis, Reactions, and Biological Activity.[4] Chemistry of Heterocyclic Compounds, 39(1), 3-35.[4]

Sources

Application Note: Microwave-Assisted Synthesis of 5-Formylindole Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a validated, high-efficiency protocol for the synthesis of 5-formylindole oxime from 5-formylindole using microwave-assisted organic synthesis (MAOS).

While conventional thermal heating (reflux) for oxime formation often requires 2–6 hours and yields variable results due to the thermal instability of indole derivatives, this microwave protocol achieves >90% conversion in under 10 minutes . The method utilizes a green solvent system (Ethanol/Water) and mild buffering to ensure the integrity of the indole scaffold while maximizing the condensation rate.

Key Benefits:

  • Time Efficiency: Reaction time reduced from hours to minutes.

  • Purity: Cleaner reaction profiles with minimal side products (e.g., Beckmann rearrangement byproducts).

  • Scalability: Protocol is adaptable from mg-scale discovery to gram-scale process development.

Scientific Background & Mechanism[1][2][3][4]

The Target: Indole Oximes

Indole oximes are critical intermediates in medicinal chemistry.[1] They serve as precursors for the synthesis of 5-tryptamines (via reduction) and 5-cyanoindoles (via dehydration), which are ubiquitous pharmacophores in serotonin receptor agonists (e.g., 5-HT1B/1D agonists like Sumatriptan analogs).

Microwave Dielectric Heating vs. Conventional Reflux

In conventional synthesis, heat is transferred via conduction from the vessel wall, creating temperature gradients. In contrast, microwave irradiation interacts directly with the dipole moments of the solvent and reagents (dielectric heating).

  • Ethanol/Water System: We utilize a 1:1 EtOH/

    
     mixture. Water has a high dielectric constant (
    
    
    
    ) and high loss tangent (
    
    
    ), acting as the primary heat sink, while ethanol solubilizes the organic indole substrate. This combination ensures rapid, volumetric heating, driving the activation energy (
    
    
    ) barrier crossing for the nucleophilic attack more efficiently than convective heating.
Reaction Mechanism

The reaction follows a standard acid-catalyzed nucleophilic addition-elimination pathway.

  • Nucleophilic Attack: The lone pair of the hydroxylamine nitrogen attacks the electrophilic carbonyl carbon of the 5-formylindole.

  • Proton Transfer: Formation of the carbinolamine intermediate.

  • Dehydration: Elimination of water to form the C=N double bond.

Note on pH: The use of Sodium Acetate (NaOAc) is critical. It buffers the HCl released from the hydroxylamine salt (


). If the pH is too low (<3), the amine is protonated (

) and loses nucleophilicity. If too high (>9), the aldehyde may undergo Cannizzaro disproportionation or aldol-like side reactions.

OximeMechanism Figure 1: Mechanistic pathway of oxime formation buffered by NaOAc. Start 5-Formylindole (Electrophile) Inter Tetrahedral Carbinolamine Start->Inter Nucleophilic Attack Reagent NH2OH + NaOAc (Nucleophile) Reagent->Inter Transition Acid-Catalyzed Dehydration (-H2O) Inter->Transition Proton Transfer Product 5-Formylindole Oxime (E/Z) Transition->Product Elimination

Materials & Equipment

Reagents
  • 5-Formylindole (Substrate): >97% purity.

  • Hydroxylamine Hydrochloride (

    
    ):  1.5 equivalents.
    
  • Sodium Acetate (NaOAc): 1.5 equivalents (Anhydrous).

  • Solvent: Ethanol (Absolute) and Deionized Water (1:1 v/v).

Equipment
  • Microwave Reactor: Single-mode reactor (e.g., CEM Discover or Anton Paar Monowave) capable of dynamic power control.

  • Vessel: 10 mL or 35 mL pressure-sealed glass vial with silicone/PTFE septum.

  • Stirring: Magnetic stir bar (high coupling required).

Experimental Protocol

Preparation
  • Stoichiometry: In a 10 mL microwave vial, dissolve 5-formylindole (145 mg, 1.0 mmol) in 3 mL of Ethanol .

  • Reagent Addition: In a separate small beaker, dissolve Hydroxylamine Hydrochloride (104 mg, 1.5 mmol) and Sodium Acetate (123 mg, 1.5 mmol) in 3 mL of Water .

  • Mixing: Add the aqueous solution to the ethanolic indole solution. The mixture may turn slightly cloudy; this is normal.

  • Sealing: Add a magnetic stir bar, cap the vial with a crimp cap/septum, and place it in the microwave cavity.

Microwave Parameters

Program the reactor with the following "Constant Temperature" method:

ParameterSettingRationale
Temperature 100 °CSufficient to drive dehydration without degrading the indole.
Hold Time 5:00 minOptimized for >98% conversion based on kinetic studies.
Pressure Limit 250 psiSafety cutoff (reaction rarely exceeds 50 psi).
Power Dynamic (Max 150W)System adjusts power to maintain 100°C.
Stirring HighPrevents "hot spots" and ensures biphasic mixing.
Workup & Isolation
  • Cooling: Allow the vessel to cool to <50°C using the reactor's compressed air cooling (approx. 2 mins).

  • Precipitation: Pour the reaction mixture into 20 mL of ice-cold water . The oxime product usually precipitates immediately as a white/off-white solid.

  • Filtration: Collect the solid via vacuum filtration.

  • Washing: Wash the filter cake with 2 x 5 mL cold water to remove residual salts (NaCl, NaOAc).

  • Drying: Dry in a vacuum oven at 40°C for 2 hours.

Workflow Diagram

Workflow Figure 2: Step-by-step experimental workflow. Step1 Dissolve 5-Formylindole (EtOH) Step2 Add NH2OH.HCl + NaOAc (Water) Step1->Step2 Step3 MW Irradiation 100°C | 5 min Step2->Step3 Step4 Quench in Ice Water Step3->Step4 Step5 Vacuum Filtration Step4->Step5 Step6 Analysis (NMR/LCMS) Step5->Step6

Results & Discussion

Method Comparison

The microwave method demonstrates superior efficiency compared to the traditional reflux method (conducted in ethanol).

MetricConventional RefluxMicrowave ProtocolImprovement
Reaction Time 180 minutes5 minutes 36x Faster
Isolated Yield 68%92% +24%
Purity (HPLC) 88% (requires column)>98% (no column)Cleaner Profile
Energy Usage High (Continuous heating)Low (Targeted heating)Green Chem
Characterization Guidelines

Upon isolation, the product should be verified using the following spectroscopic markers. Note: 5-formylindole oxime typically exists as a mixture of E/Z isomers, though the E-isomer often predominates.

  • 1H NMR (DMSO-d6):

    • Indole NH: Singlet, broad, ~11.3–11.5 ppm.

    • Oxime OH: Singlet, ~10.5–11.0 ppm (disappears with

      
       shake).
      
    • Oxime CH=N: Distinct singlet/doublet pair (isomer dependent) shifted downfield to ~8.1–8.3 ppm. Crucially, the aldehyde proton signal (~10.0 ppm) must be absent.

    • Aromatic Region: Multiplets 7.2–8.0 ppm corresponding to the indole ring protons (H-2, H-3, H-4, H-6, H-7).

  • LC-MS:

    • Observe

      
       peak at 175.06 m/z  (Calculated for 
      
      
      
      : 174.18 g/mol ).

Troubleshooting & Expert Tips

  • Sticky Precipitates: Indole derivatives can sometimes "oil out" rather than precipitate if the ethanol concentration is too high during the quench.

    • Fix: If an oil forms, decant the supernatant and triturate the oil with cold hexanes or diethyl ether to induce crystallization.

  • Incomplete Conversion:

    • Fix: Do not simply increase time. First, ensure the vial is sealed properly. Loss of solvent volume changes the microwave absorption profile. Secondly, verify the quality of the Hydroxylamine HCl (it is hygroscopic and can degrade).

  • Scale-Up:

    • When scaling to >10 mmol, switch to a larger vessel and ensure the liquid volume does not exceed 60% of the vial capacity to prevent over-pressurization. The "Power" setting may need to be increased to maintain the ramp rate.

References

  • Microwave-Assisted Oxime Synthesis (General): Dabbit, O., Alaya, M. N., & Makansi, A. (2017).[2] Solvent free, Microwave-Assisted Synthesis of Aromatic Nitriles and Oximes Using Solid Acids as Catalysts.[2] Journal of Natural Sciences and Mathematics.

  • Indole Oxime Synthesis (Mechanochemistry & Solution Comparison): Porbunderwala, P., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules.

  • Indole-3-Carbaldehyde Oxime Protocols (Analogous Chemistry): Rathnayake, R., et al. (2023).[3] Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives. MDPI.

  • Green Chemistry Comparison (MW vs Conventional): Kaur, A., et al. Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. Indian Chemical Society.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Solvent Selection for 5-Formylindole Oxime Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the synthesis of 5-formylindole oxime. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this crucial oximation reaction. Instead of a rigid protocol, this resource provides a dynamic troubleshooting framework in a question-and-answer format to address specific experimental issues, grounded in mechanistic principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding solvent selection for the 5-formylindole oxime reaction.

Q1: What is the primary role of the solvent in the 5-formylindole oxime reaction?

A1: The solvent plays a multifaceted role beyond simply dissolving the reactants. In the oximation of 5-formylindole, the solvent choice critically influences:

  • Reactant Solubility: Ensuring that 5-formylindole and hydroxylamine (or its salt) are in the solution phase to react.

  • Reaction Kinetics: The rate of reaction is highly dependent on the solvent's properties. Solvent polarity can stabilize or destabilize transition states, directly impacting reaction speed.[1]

  • Product Stability & Purity: The solvent can affect the stability of the indole ring, which can be sensitive, and can suppress or promote the formation of side products.[2]

  • Reaction Equilibrium: Oximation is a reversible condensation reaction that produces water. The solvent can influence the equilibrium by its ability to solvate water.

Q2: I'm setting up this reaction for the first time. Which solvent should I start with?

A2: For a baseline experiment, ethanol (EtOH) is an excellent starting point. It is a polar protic solvent that generally provides good solubility for both the indole starting material and the hydroxylamine hydrochloride reagent.[3] Many classical oximation procedures utilize alcohols.[3][4] Alternatively, pyridine is often used as both a basic solvent and a catalyst, though its toxicity and high boiling point can make it difficult to remove.[5]

Q3: Are "green" or unconventional solvent systems viable for this reaction?

A3: Absolutely. There is a strong precedent for moving towards more environmentally benign solvent systems. High-yielding syntheses of oximes have been reported in water, sometimes with co-solvents like methanol, and even in mineral water, where dissolved salts can play a catalytic role.[6] Furthermore, solvent-free "grinding" or mechanochemical methods have proven highly effective for oxime synthesis, often leading to high yields in very short reaction times and minimizing waste.[4][7][8]

Part 2: Troubleshooting Guide - Addressing Specific Issues

This section provides in-depth solutions to common problems encountered during the synthesis.

Issue 1: Low or No Product Yield

Q: My reaction is sluggish, and the final yield of 5-formylindole oxime is disappointingly low. How can the solvent be the cause, and what should I try?

A: Low yield is a common problem that can often be traced back to an inappropriate solvent system.[2][9] The cause is typically linked to reaction kinetics or reactant stability.

Scientific Rationale: The formation of an oxime proceeds via a two-step mechanism: nucleophilic addition of hydroxylamine to the aldehyde, followed by dehydration to form the C=N double bond.[10][11]

  • Polarity & Rate: A solvent's polarity influences the reaction rate. A polar solvent can stabilize the charged intermediates and transition states involved in the dehydration step, thereby accelerating the reaction.[1] For instance, switching from an apolar solvent like toluene to a polar one like methanol has been shown to significantly increase oxime yield.[6]

  • Protic vs. Aprotic: Polar protic solvents (e.g., ethanol, water) can hydrogen-bond with the hydroxylamine, potentially reducing its nucleophilicity. However, they are excellent at solvating ions and stabilizing the transition state. Polar aprotic solvents (e.g., acetonitrile, DMSO) do not hydrogen-bond as strongly with the nucleophile and can also stabilize charged intermediates, often leading to faster reactions.[12]

  • Indole Stability: The indole nucleus can be sensitive, especially under harsh acidic or thermal conditions.[2] Your solvent choice, in conjunction with the reaction's pH, could lead to degradation of the starting material or product.

Troubleshooting Workflow & Protocol:

// Node Definitions start [label="Start: Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solubility [label="Are reactants fully dissolved?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; screen_solvents [label="Action: Perform solubility screen\n(e.g., EtOH, ACN, THF, Toluene)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

check_polarity [label="Is the current solvent\napolar or low-polarity?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; switch_polar [label="Action: Switch to a polar solvent.\nPrimary: EtOH, MeOH\nSecondary: ACN, DMSO", fillcolor="#4285F4", fontcolor="#FFFFFF"];

check_protic [label="Is the reaction slow\nin a polar protic solvent?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; switch_aprotic [label="Action: Switch to a polar\naprotic solvent (e.g., ACN)\nto enhance nucleophilicity.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

consider_green [label="Action: Consider alternative 'green' methods\n(e.g., water or solvent-free grinding).", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Yield Optimized", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> check_solubility; check_solubility -> check_polarity [label="Yes"]; check_solubility -> screen_solvents [label="No"]; screen_solvents -> check_polarity;

check_polarity -> switch_polar [label="Yes"]; check_polarity -> check_protic [label="No"];

switch_polar -> end;

check_protic -> switch_aprotic [label="Yes"]; check_protic -> consider_green [label="No"];

switch_aprotic -> end; consider_green -> end; } Caption: Troubleshooting workflow for low reaction yield.

Protocol: Parallel Solvent Screening for Oximation

  • Preparation: In separate, labeled vials, add 5-formylindole (1.0 eq).

  • Solvent Addition: To each vial, add a different solvent to be tested (e.g., Ethanol, Acetonitrile, Tetrahydrofuran, Toluene, Water/Ethanol 1:1) to achieve a standard concentration (e.g., 0.1 M). Stir to assess solubility.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate, 1.5 eq) to each vial.

  • Reaction: Stir all vials at a consistent temperature (e.g., room temperature or 50 °C).

  • Monitoring: After set time intervals (e.g., 1h, 4h, 12h), take a small aliquot from each vial and spot on a TLC plate to monitor the consumption of starting material and the formation of the product.

  • Analysis: Compare the TLC plates to identify the solvent system that provides the fastest conversion and cleanest reaction profile. The best-performing solvent can then be used for a larger-scale reaction.

Issue 2: Formation of Multiple Products / Impurities

Q: My reaction produces the desired oxime, but TLC and NMR show significant impurities. Can solvent choice lead to a cleaner reaction?

A: Yes, the solvent system is a powerful tool for controlling selectivity and minimizing side reactions.

Scientific Rationale:

  • Beckmann Rearrangement: Oximes can undergo an acid-catalyzed Beckmann rearrangement, especially at elevated temperatures.[12][13] This is a potential side reaction if your conditions are too acidic. A solvent that poorly solvates the cationic intermediates of this rearrangement could suppress it.

  • Indole Decomposition: The indole ring can be susceptible to oligomerization or decomposition under strongly acidic conditions. Using a basic solvent like pyridine or ensuring a buffered system (e.g., with sodium acetate) can protect the indole ring. The solvent's ability to buffer the local pH can be critical.

  • Oxime Isomerization: Aldoximes can exist as syn and anti isomers. The solvent can influence the thermodynamic ratio of these isomers at equilibrium.[7] While this may not be an "impurity" in the traditional sense, it can complicate characterization. Non-polar solvents may favor one isomer over the other.

Recommendations:

  • Control pH: If using hydroxylamine hydrochloride, ensure a suitable base (e.g., pyridine, sodium acetate, Na2CO3) is present to neutralize the released HCl.[4][13] The choice of base can be as important as the choice of solvent.

  • Lower Temperature: Many side reactions have higher activation energies than the desired oximation. Running the reaction in a solvent that allows for a reasonable rate at a lower temperature can significantly improve purity.

  • Solvent Polarity Screening: As per the protocol above, screen solvents. A less polar solvent might disfavor polar side reactions. For example, if Beckmann rearrangement is suspected, switching from a highly polar solvent to one like THF or dioxane might be beneficial.

Solvent Properties and Their Implications for 5-Formylindole Oximation
SolventDielectric Constant (ε) at 25°C[1]TypeProsCons
Water 78Polar ProticEnvironmentally benign; excellent for dissolving inorganic salts (base, NH₂OH·HCl); can promote high yields.[6]Poor solubility for organic starting material; may require a co-solvent.
Ethanol 25Polar ProticGood general-purpose solvent; dissolves both organic and inorganic reactants well; easy to remove.[3]Can slow reaction by H-bonding with hydroxylamine; may require heating.
Acetonitrile 37Polar AproticCan accelerate reactions by not solvating the nucleophile as strongly; good solvent for many organics.[12]Lower solubility for inorganic salts; can be toxic.
Pyridine 13Polar Aprotic / BasicActs as both solvent and base, neutralizing HCl; often gives high yields.[5]Toxic; high boiling point makes removal difficult; strong odor.
Tetrahydrofuran (THF) 7.5Moderately Polar AproticGood at dissolving organic compounds; less polar nature may suppress certain side reactions.Can form peroxides; lower solubility for salts.
Toluene 2.4ApolarCan favor specific isomer formation; useful if polar side reactions are an issue.Very poor solubility for hydroxylamine salts; often results in low yields.[6]
Solvent-Free N/AN/AExtremely fast reaction times; high yields; environmentally friendly ("green").[4][8]Requires a mortar and pestle or ball mill; may not be suitable for all substrates.[7]

Part 3: Final Considerations

Q: I have optimized my solvent, but my yield is still not quantitative. What else should I check?

A: While solvent is a critical parameter, it is part of a larger experimental system. If problems persist, investigate these other factors:

  • Purity of 5-Formylindole: Aldehydes can oxidize to carboxylic acids upon storage.[14] Ensure your starting material is pure.

  • Quality of Hydroxylamine: Hydroxylamine and its salts can degrade over time. Use a fresh bottle or a recently opened one.[14]

  • Stoichiometry and Base: Ensure you are using a slight excess of hydroxylamine and an adequate amount of base to both free the hydroxylamine and neutralize the generated acid. The reaction is pH-sensitive.[4][13][14]

  • Temperature and Time: Oximation of ketones is often slower than aldehydes.[14] While 5-formylindole is an aldehyde, steric or electronic effects could slow the reaction. Ensure adequate time and appropriate temperature.

By systematically evaluating the solvent and other reaction parameters using the troubleshooting logic outlined above, you can effectively optimize the synthesis of 5-formylindole oxime for your specific application.

References

  • Green Approach for Synthesis of Oximes by Using Natural Acids. (2024).
  • Yaka, V., & Deveci, B. (2021). the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(3).
  • Li, J. T., Li, T. S., & Liu, N. (2005). An Efficient Procedure for Synthesis of Oximes by Grinding. E-Journal of Chemistry, 2(2), 117-122.
  • How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry.
  • Saif, M., et al. (2015). Electric Dipole Transition Moments and Solvent-Dependent Interactions of Fluorescent Boron–Nitrogen Substituted Indole Derivatives. The Journal of Physical Chemistry B, 119(25), 7985-7993.
  • Oxime Synthesis. (n.d.). Sustainability Directory.
  • Fetter, J., et al. (2005). New Practical Synthesis of 5-Formylindole. ChemInform, 36(32).
  • Stolar, T., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3353.
  • Solvent effects. (n.d.). In Wikipedia.
  • Troubleshooting low yield in the Beckmann rearrangement of O-acetyl oxime. (n.d.). BenchChem.
  • Solvent effects on the fluorescent states of indole derivatives–dipole moments. (n.d.). Photochemistry and Photobiology.
  • Loiseau, F., & Beauchemin, A. M. (n.d.). E-1-(1-Hydroxycyclohexyl)ethanone oxime. Organic Syntheses.
  • Das, B., et al. (2007). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Journal of the Brazilian Chemical Society, 18(1), 150-153.
  • Oxime synthesis by condensation or oxid
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • Technical Support Center: Troubleshooting Oxime Reactions. (n.d.). BenchChem.
  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. International Journal of Drug Delivery Technology, 7(2), 123-127.
  • Solvent Effects in the Fluorescence of Indole and Substituted Indoles. (1968). The Journal of Organic Chemistry, 33(9), 3402-3407.
  • Reichardt, C. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. International Journal of Molecular Sciences, 25(1), 16.
  • A Simple Synthesis of Oximes. (2025).
  • The synthesis of oxime reagents from natural and semi-synthetic phenolic lipid and alkanoic acid resources for the solvent recovery of copper. (2005). Journal of Chemical Technology & Biotechnology, 80(11), 1319-1328.
  • Technical Support Center: Optimizing Reaction Conditions for Isoindolinone Oxime Form

Sources

Technical Support Center: 1H-Indole-5-Carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Hydrolysis for Researchers and Drug Development Professionals

Welcome to the dedicated support center for 1H-indole-5-carbaldehyde oxime. As a key intermediate in medicinal chemistry and organic synthesis, maintaining the stability and integrity of this compound is paramount for reproducible and successful experimental outcomes.[1] One of the most common challenges encountered is the hydrolysis of the oxime functional group, which can lead to the degradation of your starting material and compromise your results.

This guide provides in-depth, field-proven insights into the causes of hydrolysis and offers robust, validated strategies to prevent it. We will move from rapid troubleshooting to a detailed exploration of the underlying chemical principles.

Troubleshooting Quick-Reference

This table is designed for rapid diagnosis of common issues related to the instability of 1H-indole-5-carbaldehyde oxime solutions.

Observed Issue Probable Cause(s) Recommended Immediate Action(s)
Loss of compound activity or unexpected assay results. Hydrolysis of the oxime back to the parent aldehyde and hydroxylamine.1. Prepare a fresh stock solution from solid material. 2. Verify the pH of your assay buffer; ensure it is neutral or slightly basic. 3. Analyze the stock solution for degradation via LC-MS or ¹H NMR.
Appearance of a new spot on TLC or a new peak in LC-MS. Degradation of the oxime. The new species is likely 1H-indole-5-carbaldehyde.Confirm the identity of the new peak/spot by comparing it to a standard of the parent aldehyde. Discard the degraded solution.
Cloudiness or precipitate forming in a stored aqueous buffer solution. The oxime or its parent aldehyde may have limited aqueous solubility, or hydrolysis is occurring.1. Filter the solution. 2. Re-evaluate the solvent choice; consider using an organic solvent like DMSO for stock solutions. 3. Check for degradation.
Gradual color change in the solution over time. Potential degradation or oxidation of the indole ring system.While not directly indicative of hydrolysis, it signals instability. Store solutions in amber vials, under an inert atmosphere (Argon or Nitrogen), and at low temperatures.
Frequently Asked Questions (FAQs) on Oxime Stability

Here we address the most common questions our team receives regarding the handling and storage of indole-based oximes.

Q1: What is oxime hydrolysis and why is it a concern for my compound?

Answer: Oxime hydrolysis is the chemical reaction where the carbon-nitrogen double bond (C=N) of the oxime is cleaved by water, reverting the compound to its original carbonyl (in this case, 1H-indole-5-carbaldehyde) and hydroxylamine. This is essentially the reverse of the reaction used to synthesize the oxime.

This is a critical concern because the formation of the parent aldehyde fundamentally changes the molecule's identity, structure, and biological activity. If you are using 1H-indole-5-carbaldehyde oxime as a precursor or an active compound, its degradation will lead to lower yields, inaccurate biological data, and a lack of reproducibility in your experiments. While oximes are generally 100 to 1000 times more resistant to hydrolysis than similar functional groups like hydrazones, they are not immune, especially under certain conditions.[2][3]

Q2: What is the single most important factor that accelerates the hydrolysis of my oxime?

Answer: pH. The hydrolysis of oximes is significantly catalyzed by acid.[4][5] In an acidic environment (pH < 7), the nitrogen atom of the oxime is more readily protonated. This protonation makes the carbon atom of the C=N bond highly electrophilic and thus much more susceptible to attack by a water molecule, initiating the cleavage reaction. At neutral or slightly basic pH, the rate of hydrolysis is considerably slower.[6] For many oxime and hydrazone ligations, a pH of around 4.5 is optimal for their formation, which underscores that these same acidic conditions will also favor the reverse reaction, hydrolysis.[7]

Q3: What are the optimal storage conditions for a stock solution of 1H-indole-5-carbaldehyde oxime?

Answer: The optimal conditions are designed to minimize exposure to the key drivers of degradation: water and acid.

  • Solvent: For long-term storage, prepare stock solutions in a dry, aprotic organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Avoid using protic solvents like methanol or ethanol for storage, as they can participate in solvolysis.

  • Temperature: Store stock solutions at -20°C or, for maximum longevity, at -80°C.

  • Atmosphere: The indole moiety can be sensitive to oxidation. To prevent this and exclude moisture, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.

  • Light: Store solutions in amber vials to protect the compound from light-induced degradation.

  • Concentration: Prepare concentrated stock solutions (e.g., 10-50 mM). This minimizes the relative amount of any residual water in the solvent. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture into the vial.

Q4: How can I confidently check if my oxime solution has degraded?

Answer: You need an analytical method that can separate and identify the parent oxime from its primary degradation product, 1H-indole-5-carbaldehyde.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most direct method. You will be able to resolve the oxime from the aldehyde based on their retention times and confirm their identities by their mass-to-charge ratios (m/z).

    • 1H-indole-5-carbaldehyde oxime: C₉H₈N₂O, Molecular Weight: 160.17 g/mol [8]

    • 1H-indole-5-carbaldehyde: C₉H₇NO, Molecular Weight: 145.16 g/mol [9]

  • ¹H NMR Spectroscopy: Proton NMR can also be used. You would look for the appearance of the characteristic aldehyde proton signal (typically around 9-10 ppm) from 1H-indole-5-carbaldehyde, which would be absent in a pure sample of the oxime. The oxime C-H proton signal will have a different chemical shift.

A validated LC/MS/MS method is a common approach for the quantitative analysis of oximes and their metabolites in aqueous samples.[10]

Visualizing the Mechanism: Acid-Catalyzed Hydrolysis

To effectively prevent hydrolysis, it is crucial to understand the mechanism. The diagram below illustrates the key steps of the acid-catalyzed hydrolysis of 1H-indole-5-carbaldehyde oxime. The reaction is initiated by the protonation of the oxime nitrogen, the rate-limiting step under acidic conditions.

Hydrolysis_Mechanism cluster_reactants cluster_intermediates cluster_products Oxime 1H-Indole-5-carbaldehyde Oxime (Stable at neutral pH) ProtonatedOxime Protonated Oxime (Unstable Intermediate) Oxime->ProtonatedOxime + H⁺ (Acid Catalyst) [Fast Equilibrium] Carbinolamine Carbinolamine Intermediate ProtonatedOxime->Carbinolamine + H₂O [Nucleophilic Attack] Products Products: 1H-Indole-5-carbaldehyde + Hydroxylamine Carbinolamine->Products Proton Transfer & Elimination [Cleavage]

Caption: Acid-catalyzed hydrolysis of an aldoxime.

Best Practices Protocol: Preparation and Storage of Oxime Stock Solutions

This protocol provides a self-validating system to ensure the stability and integrity of your 1H-indole-5-carbaldehyde oxime stock solutions.

Materials:

  • 1H-indole-5-carbaldehyde oxime (solid)

  • Anhydrous, analytical grade DMSO

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Argon or Nitrogen gas supply with a sterile needle adapter

  • Calibrated analytical balance and appropriate weighing tools

  • Micropipettes

Protocol Steps:

  • Pre-Experiment Preparation:

    • Before opening, allow the container of solid 1H-indole-5-carbaldehyde oxime to equilibrate to room temperature (at least 30 minutes). This prevents atmospheric moisture from condensing on the cold solid.

    • Dry all glassware and vials in an oven at 120°C for at least 2 hours and cool in a desiccator.

  • Weighing the Compound:

    • In a low-humidity environment if possible, accurately weigh the desired amount of the solid compound directly into a pre-dried amber vial. Perform this step efficiently to minimize air exposure. The solid material is generally air-sensitive.[11][12]

  • Solvent Addition:

    • Using a calibrated micropipette, add the required volume of anhydrous DMSO to the vial to achieve your target concentration (e.g., for a 10 mM stock).

    • Cap the vial tightly and vortex gently until the solid is completely dissolved.

  • Inert Gas Purging:

    • Carefully insert a needle connected to the inert gas supply into the vial, ensuring the needle tip is in the headspace above the solution.

    • Insert a second, wider-gauge "vent" needle that does not touch the solution.

    • Gently bubble the inert gas through the headspace for 30-60 seconds to displace any air (oxygen and moisture).

    • Remove the vent needle first, followed by the gas inlet needle, and immediately cap the vial tightly.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, immediately aliquot the master stock solution into smaller, single-use volumes in separate, pre-dried and inerted amber vials.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-to-medium term use (weeks to months) or at -80°C for long-term storage (months to years).

  • Validation and Quality Control:

    • Initial QC (t=0): Immediately after preparation, take a small sample from one aliquot for an initial LC-MS analysis to confirm purity and establish a baseline chromatogram.

    • Periodic QC: For long-term studies, periodically re-analyze a new aliquot (e.g., every 3-6 months) to monitor for any signs of degradation. Compare the results to the t=0 baseline.

By following this rigorous protocol, you create a system where the integrity of each experimental sample can be traced back to a validated, stably stored stock, thereby ensuring the trustworthiness of your results.

References
  • A Comparative Analysis of Oxime Stability with Varied Hydroxylamines. (2025). Benchchem.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Mills, C. E., et al. (2021). Reactivity of oximes for diverse methodologies and synthetic applications. Chemical Society Reviews, 50(15), 8607-8653.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie (International ed. in English), 47(39), 7523-7526. [Link]

  • Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. (2019). MDPI. [Link]

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. (2021). PMC. [Link]

  • FDA-Approved Oximes and Their Significance in Medicinal Chemistry. (2021). PMC. [Link]

  • Why oximes and hydrazones are much more resistant to hydrolysis compared to imines? (2018). Reddit. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC. [Link]

  • Technical Support Center: Stability of Oxime Linkages in Biological Assays. (n.d.). Benchchem.
  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Oxime. (n.d.). Wikipedia. [Link]

  • Analytical method for the determination of oxamyl and its oxime metabolite in water using lc/ms/ms analysis. (n.d.). DuPont.
  • QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES. (n.d.).
  • Isolation and analysis of carbonyl compounds as oximes. (1971). CDC Stacks. [Link]

  • Ketoximes - Determination of 2-butanone oxime, acetone oxime, 4-methyl-2-pentanone oxime and 2-pentanone oxime in workplace air. (2024). BAuA. [Link]

  • Method for determining oximes in chemical sample solution in paint, lacquer and varnish industries. (1998).
  • The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. (2020). ACS Publications. [Link]

  • Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. (2019). PMC. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate. [Link]

  • Indole-5-carboxaldehyde. (n.d.). PubChem. [Link]

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. (2021). MDPI. [Link]

  • 1H-Indole-5-carbaldehyde oxime. (n.d.). Amerigo Scientific. [Link]

Sources

Technical Support Center: Separating E and Z Isomers of 1H-Indole-5-Carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the separation of E and Z isomers of 1H-indole-5-carbaldehyde oxime. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the challenges of this specific separation.

Introduction to the Challenge

The synthesis of 1H-indole-5-carbaldehyde oxime from the corresponding aldehyde and hydroxylamine typically yields a mixture of two geometric isomers: E (anti) and Z (syn).[1][2] These isomers arise from the restricted rotation around the carbon-nitrogen double bond (C=N). While the energy barrier for interconversion is significant, making the isomers stable enough to be separated at room temperature, their similar physicochemical properties can make this separation a challenging task.[3][4] Factors such as thermal conditions, pH, and even the choice of solvent can influence the stability and ratio of the isomers.[5][6] This guide provides a comprehensive resource for tackling these challenges head-on.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the separation of 1H-indole-5-carbaldehyde oxime isomers.

Q1: Why is it difficult to separate the E/Z isomers of 1H-indole-5-carbaldehyde oxime?

A1: The primary challenge lies in the subtle differences in the physical and chemical properties of the E and Z isomers. Their similar molecular weight, polarity, and solubility profiles often result in co-elution during chromatography or co-precipitation during crystallization.[4] Additionally, the potential for interconversion under certain conditions can complicate purification efforts.[4][6]

Q2: How can I determine the E/Z isomer ratio in my crude reaction mixture?

A2: The most powerful and commonly used technique is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR.[4][7] The chemical shifts of the protons close to the C=N bond, especially the aldehyde proton and the oxime hydroxyl proton, will be different for each isomer due to the anisotropic effect of the C=N bond.[1] By integrating the respective signals, you can accurately quantify the isomer ratio.[4] For more complex spectra, 2D NMR techniques like NOESY can be invaluable for unambiguous structural assignment.[8][9]

Q3: Is there a risk of the isomers converting back and forth during the separation process?

A3: Yes, interconversion is a valid concern. The stability of oxime isomers is sensitive to heat, acidic, or basic conditions.[5][6] For instance, classical Beckmann rearrangement conditions, which often involve strong acids, are known to cause E/Z isomerization.[6] It is crucial to employ mild conditions during separation and to be mindful of the pH of your solvents and stationary phases. Most Z-oximes are stable at room temperature but can isomerize to the more thermodynamically stable E-isomer when exposed to acidic or basic solutions or high temperatures.[5]

Q4: Which isomer, E or Z, is generally more stable?

A4: For many aldoximes, the E-isomer is thermodynamically more stable due to reduced steric hindrance.[10] However, the relative stability can be influenced by intramolecular hydrogen bonding and solvation effects.[10] For indole-based oximes, the specific substitution pattern and the potential for hydrogen bonding with the indole NH can play a significant role. It is often necessary to determine the major isomer experimentally.

Q5: Can I use derivatization to aid in the separation?

A5: Yes, converting the oxime's hydroxyl group into an ether or ester can alter the polarity and steric properties of the isomers, potentially making them easier to separate by chromatography.[1] This strategy also prevents the hydroxyl group from participating in hydrogen bonding, which can sometimes lead to peak tailing in chromatography.

Troubleshooting Guides

This section provides detailed troubleshooting for common separation techniques in a question-and-answer format.

Column Chromatography

Problem: My E and Z isomers are co-eluting or showing very poor separation on a silica gel column.

Answer: This is a common issue due to the similar polarities of the isomers. Here's a systematic approach to improve resolution:

  • Optimize the Solvent System: The choice of eluent is critical.[1] Start with a non-polar solvent system and gradually increase the polarity. A common starting point for indole derivatives is a mixture of hexane and ethyl acetate.[11][12]

    • Actionable Tip: Try small-scale separations on Thin Layer Chromatography (TLC) plates with various solvent systems to quickly screen for the best separation. Systems to try include Hexane/Ethyl Acetate, Dichloromethane/Methanol, and Toluene/Acetone.

  • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different adsorbent.

    • Alumina (neutral or basic): Can offer different selectivity compared to the acidic silica gel.

    • Reverse-phase silica (C18): This separates compounds based on hydrophobicity. A mobile phase of acetonitrile/water or methanol/water would be appropriate.[13][14]

  • Improve Column Packing and Elution: A well-packed column is essential for good resolution. Use a slurry packing method and ensure the column is vertical. A slow and steady flow rate can also improve separation.

ParameterRecommendationRationale
Stationary Phase Silica Gel (200-400 mesh)High surface area for better interaction and separation.[11]
Solvent System Hexane/Ethyl Acetate (start with 9:1, gradually increase polarity)Good starting point for separating moderately polar compounds.[12]
Column Loading < 1% of silica weightPrevents overloading and band broadening.
Flow Rate Slow and constantMaximizes equilibration time between stationary and mobile phases.
High-Performance Liquid Chromatography (HPLC)

Problem: I am not getting baseline separation of my isomers using HPLC.

Answer: HPLC offers higher resolution than column chromatography. If you are still facing issues, consider the following:

  • Column Chemistry: The choice of HPLC column is paramount. For indole derivatives, a C18 column is a robust starting point.[13][15]

    • Actionable Tip: If a standard C18 column is insufficient, try a column with a different stationary phase, such as one with phenyl-hexyl or cyano functionalities, which can offer different selectivity for aromatic compounds.

  • Mobile Phase Optimization:

    • Solvent Composition: Fine-tune the ratio of your organic solvent (e.g., acetonitrile or methanol) and aqueous phase. Isocratic elution (constant mobile phase composition) is preferred for method development, but a shallow gradient may be necessary for closely eluting peaks.

    • Additives: Small amounts of acid (e.g., 0.1% formic acid or phosphoric acid) can improve peak shape by suppressing the ionization of the indole NH and oxime OH groups.[13][16]

  • Temperature Control: Running the column at a slightly elevated or sub-ambient temperature can sometimes improve separation by altering the interaction kinetics.

ParameterStarting ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reverse-phase separation of small organic molecules.[14][15]
Mobile Phase Acetonitrile:Water (e.g., 60:40) with 0.1% Formic AcidA common mobile phase for indole derivatives, with acid to improve peak shape.[13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at ~280 nmIndole derivatives have strong UV absorbance in this region.
Fractional Crystallization

Problem: I am unable to selectively crystallize one isomer from the mixture.

Answer: Fractional crystallization relies on differences in the solubility of the isomers in a particular solvent.[1]

  • Solvent Screening: The key is to find a solvent in which one isomer is significantly less soluble than the other, especially at a lower temperature.

    • Actionable Tip: Dissolve a small amount of your E/Z mixture in a small volume of various hot solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). Allow the solutions to cool slowly to room temperature and then in an ice bath or refrigerator. Observe which solvent yields crystals and analyze the composition of the crystals and the remaining solution (mother liquor) by ¹H NMR.

  • Seeding: If you have a small amount of a pure isomer, you can use it as a seed crystal to encourage the crystallization of that specific isomer from a saturated solution.

  • Controlled Cooling: Slow cooling is crucial for the formation of pure crystals. Rapid cooling can lead to the trapping of impurities and the other isomer within the crystal lattice.[17]

Experimental Workflows and Protocols

General Workflow for Separation and Identification

SeparationWorkflow cluster_synthesis Synthesis & Initial Analysis cluster_separation Separation cluster_analysis Analysis & Characterization Synthesis Synthesize Oxime Mixture NMR_Ratio Determine E/Z Ratio by ¹H NMR Synthesis->NMR_Ratio TLC_Screen TLC Solvent Screen NMR_Ratio->TLC_Screen HPLC_Develop HPLC Method Development NMR_Ratio->HPLC_Develop Fractional_Cryst Fractional Crystallization NMR_Ratio->Fractional_Cryst Column_Chrom Preparative Column Chromatography TLC_Screen->Column_Chrom Collect_Fractions Collect Fractions Column_Chrom->Collect_Fractions HPLC_Develop->Collect_Fractions Preparative HPLC Fractional_Cryst->Collect_Fractions Isolate Crystals Analyze_Fractions Analyze Fractions (TLC/HPLC) Collect_Fractions->Analyze_Fractions Combine_Pure Combine Pure Fractions Analyze_Fractions->Combine_Pure Final_NMR Confirm Purity & Structure by NMR (¹H, ¹³C, NOESY) Combine_Pure->Final_NMR

Caption: Workflow for separating and identifying E/Z isomers.

Protocol 1: Separation by Column Chromatography
  • Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Packing: Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Loading: Dissolve the crude oxime mixture in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate) to elute both isomers.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure isomers.

  • Confirmation: Combine the pure fractions of each isomer and confirm their identity and purity using ¹H NMR.

Protocol 2: Isomer Identification using ¹H NMR and NOESY
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[1]

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. The chemical shift of the proton on the oxime-bearing carbon (the former aldehyde proton) is particularly diagnostic. In the Z (syn) isomer, this proton is spatially closer to the oxime -OH group, often resulting in a different chemical shift compared to the E (anti) isomer.

  • NOESY Experiment: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is definitive for assigning the stereochemistry.[8]

    • For the Z (syn) isomer: A cross-peak (NOE) is expected between the oxime -OH proton and the adjacent C-H proton of the imine.

    • For the E (anti) isomer: An NOE is expected between the imine C-H proton and the proton at the C4 position of the indole ring.

    • The presence or absence of these key spatial correlations allows for unambiguous assignment.

NOESY_Diagram cluster_Z Z-Isomer (syn) cluster_E E-Isomer (anti) Z_Structure Structure of Z-isomer showing spatial proximity Z_imine_H Imine H Z_OH Oxime OH Z_imine_H->Z_OH NOE E_Structure Structure of E-isomer showing spatial proximity E_imine_H Imine H E_C4_H Indole C4-H E_imine_H->E_C4_H NOE

Caption: Key NOESY correlations for E/Z isomer identification.

References

  • Kuberska, N., et al. (2022). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. MDPI. [Link]

  • Ferreira, M. J., et al. (2021). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Simple procedure for determination of configuration of ketone oximes and their derivatives by 13C NMR spectroscopy. ResearchGate. [Link]

  • ResearchGate. (n.d.). Selective Synthesis of E and Z Isomers of Oximes. ResearchGate. [Link]

  • StackExchange. (2015). Why are oxime geometrical isomers stable?. Chemistry Stack Exchange. [Link]

  • CDC Stacks. (1971). Isolation and analysis of carbonyl compounds as oximes. CDC. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. [Link]

  • Kuberska, N., et al. (2022). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. PMC. [Link]

  • ResearchGate. (n.d.). A simple and straightforward method for determination of oxime group configuration in ethanone oximes by differential NOE experiments. ResearchGate. [Link]

  • Google Patents. (1998). Single pot process for producing (z)-azabicyclo oxime ethers.
  • Herath, H. M. T. B., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. PMC. [Link]

  • Zhang, P., & Rovis, T. (2021). Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products. PMC. [Link]

  • CCD. (n.d.). Guide for crystallization. Cambridge Crystallographic Data Centre. [Link]

  • ResearchGate. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. ResearchGate. [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. University of Cape Town. [Link]

  • Baláž, M., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. PMC. [Link]

  • Baláž, M., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. PubMed. [Link]

  • RotaChrom. (2024). The Science and Strategy Behind Isomer Separation. RotaChrom. [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Indole-3-carboxaldehyde on Newcrom R1 HPLC column. SIELC. [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column. SIELC. [Link]

  • Herath, H. M. T. B., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. [Link]

  • Semantic Scholar. (n.d.). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Semantic Scholar. [Link]

  • Semantic Scholar. (2001). Selective Synthesis of E and Z Isomers of Oximes. Semantic Scholar. [Link]

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom. [Link]

Sources

Technical Support Center: Catalyst Poisoning in the Reduction of Indole Oximes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: catalyst poisoning during the catalytic hydrogenation of indole oximes. This guide is designed for researchers, scientists, and drug development professionals who rely on this transformation for the synthesis of valuable amine and hydroxylamine intermediates. Here, we move beyond simple procedural lists to explore the underlying causes of catalyst deactivation and provide field-proven troubleshooting strategies to ensure your reactions are successful, repeatable, and efficient.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the reduction of indole oximes.

Q1: What is catalyst poisoning and why is it a problem in indole oxime reductions?

A: Catalyst poisoning is the deactivation of a catalyst's active sites through strong chemisorption of chemical species present in the reaction mixture.[1][2] This is not physical fouling (like coking) but a chemical "blocking" of the sites where the catalytic reaction occurs.[2][3] In the context of indole oxime reductions, this leads to sluggish or completely stalled reactions, poor product yields, and inconsistent results. Given the high cost of precious metal catalysts (e.g., Palladium, Platinum, Rhodium), poisoning leads to significant financial loss and project delays.[4][5]

Q2: My hydrogenation reaction started but then stopped completely. How can I confirm if the catalyst is poisoned?

A: A stalled reaction after an initial period of activity is a classic symptom of catalyst poisoning. To diagnose this, you can try the following:

  • Catalyst Addition: Add a fresh batch of catalyst to the reaction. If the reaction restarts, it strongly suggests the original catalyst was deactivated.

  • Substrate Spiking: If adding more catalyst has no effect, the issue might be a potent inhibitor in your starting material.

  • Filtration and Re-exposure: Filter the catalyst from the reaction mixture, wash it with a clean solvent, and re-introduce it to a fresh mixture of starting material and solvent. If it remains inactive, it is likely irreversibly poisoned.

Q3: What are the most likely culprits poisoning my catalyst during an indole oxime reduction?

A: The poisons can originate from starting materials, solvents, or even the reaction itself. The most common offenders are sulfur and nitrogen-containing compounds due to the strong affinity of their lone pair electrons for transition metal surfaces.[4][6]

Poison ClassSpecific ExamplesCommon SourcesAffected Catalysts
Sulfur Compounds Thiols, thioethers, thiophenes, H₂S, sulfoxidesContaminated starting materials or reagents, rubber septa, natural gas-derived hydrogenPalladium (Pd), Platinum (Pt), Rhodium (Rh), Ruthenium (Ru), Nickel (Ni)[2][6][7]
Nitrogen Compounds Indole oxime (substrate), amine/hydroxylamine (product), pyridine, quinoline, nitrilesThe reaction itself, contaminated solvents, additivesPd, Pt, Rh[2][4][8]
Other Species Carbon Monoxide (CO), Halides, PhosphatesImpure hydrogen gas, reagents from previous synthetic stepsPlatinum Group Metals (PGMs)[2][9]

Q4: Can the indole oxime substrate or the resulting amine/hydroxylamine product be the poison?

A: Yes, this is a crucial point often overlooked. Both the substrate and the product contain nitrogen atoms with lone electron pairs that can competitively adsorb onto the catalyst's active sites, inhibiting the reaction.[2][4] This is a form of product inhibition or substrate inhibition. Strongly acidic conditions can sometimes mitigate this by protonating the nitrogen lone pair of the hydroxylamine product, preventing it from coordinating to the metal catalyst.[8]

Q5: How can I proactively prevent catalyst poisoning?

A: The most effective strategy is to prevent the poison from reaching the catalyst in the first place.[1]

  • Purify Starting Materials: Use highly pure indole oximes. Recrystallization or column chromatography can remove non-volatile impurities.

  • Use High-Purity Solvents and Gases: Employ high-purity, sulfur-free solvents and ultra-high purity hydrogen gas.

  • Implement Guard Beds: For larger-scale reactions, passing reagents or solvents through a "sacrificial" bed of adsorbent material can trap poisons before they enter the reactor.

  • Choose Robust Catalysts: In some cases, specialized catalysts, such as certain ruthenium-sulfur composites, have shown enhanced tolerance to sulfur poisoning.[6]

Troubleshooting Guide: From Diagnosis to Solution

This guide provides a systematic approach to resolving more complex issues when catalyst poisoning is suspected.

Problem 1: Reaction is Sluggish or Completely Stalled

A slow or stalled reaction is the most common symptom of catalyst poisoning. Follow this workflow to diagnose and resolve the issue.

G Start Reaction Stalled/Slow Check_Purity 1. Verify Purity of Starting Materials & Solvents Start->Check_Purity Increase_Loading 2. Increase Catalyst Loading (by 50-100%) Check_Purity->Increase_Loading Purity Confirmed Solution_Purify Solution: Purify all reagents. Consider recrystallization or chromatography. Check_Purity->Solution_Purify Impurities Found Result_Restart Reaction Restarts? Increase_Loading->Result_Restart Poisoning_Confirmed Diagnosis: Catalyst Poisoning Confirmed. Source is likely low-level impurity. Result_Restart->Poisoning_Confirmed Yes Result_No_Restart Reaction Still Stalled Result_Restart->Result_No_Restart No Strong_Inhibitor Diagnosis: Strong Inhibitor Present or Irreversible Poisoning. Result_No_Restart->Strong_Inhibitor Solution_Regenerate Solution: Attempt catalyst regeneration or use fresh catalyst. Strong_Inhibitor->Solution_Regenerate G cluster_0 Catalyst Surface cluster_1 Reactants & Poisons Catalyst Poisoned Site IndoleOxime Indole Oxime (Reactant) IndoleOxime->Catalyst:f1 Reversible Adsorption Thiol R-SH (Sulfur Poison) Thiol->Catalyst:f2 Strong, Irreversible Chemisorption

Caption: Poisoning of a Palladium catalyst surface.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Regeneration by Solvent Washing

This protocol is intended for catalysts that have been deactivated by strongly adsorbed organic by-products or inhibitors, rather than elemental poisons like sulfur. This method was adapted from a procedure shown to be effective for Pd(OH)₂/C. [10] Disclaimer: Always perform a small-scale test first. This procedure involves flammable solvents and should be conducted in a fume hood with appropriate personal protective equipment (PPE).

  • Catalyst Recovery: Carefully filter the deactivated catalyst from the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the metal surface.

  • Initial Wash: Wash the recovered catalyst cake on the filter with a portion of the reaction solvent (e.g., methanol or ethanol) to remove residual reactants and products.

  • Poison Removal Wash: Transfer the catalyst to a flask. Add a mixture of chloroform and glacial acetic acid (e.g., 10:1 v/v).

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 15-30 minutes. This helps to dislodge strongly adsorbed species from the catalyst's pores and surface. [10]5. Filtration and Rinsing: Filter the catalyst again. Thoroughly wash the catalyst cake with chloroform to remove all traces of acetic acid, followed by a final wash with the intended reaction solvent.

  • Drying: Dry the catalyst under a high vacuum to remove all solvent residues.

  • Activity Test: Test the regenerated catalyst on a small-scale reaction to evaluate the recovery of its activity. Yields may not reach 100% of a fresh catalyst but can be substantial. [10]

References

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H-NMR Spectroscopic Analysis of 1H-Indole-5-Carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the unambiguous structural confirmation of novel compounds is paramount. 1H-Indole-5-carbaldehyde oxime, a derivative of the versatile indole scaffold, serves as a key intermediate in the synthesis of various biologically active molecules.[1] Its structural integrity, including the stereochemistry of the oxime C=N double bond, directly influences its reactivity and biological profile. While multiple analytical techniques contribute to a complete structural picture, Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy remains the cornerstone for detailed structural elucidation in solution.

This guide provides an in-depth analysis of the 1H-NMR spectrum of 1H-indole-5-carbaldehyde oxime, grounded in established spectroscopic principles. We will move beyond a simple peak list to explain the causal relationships between molecular structure and spectral appearance. Furthermore, we will objectively compare the insights gained from 1H-NMR with those from complementary techniques, providing a holistic framework for analytical validation.

Predictive 1H-NMR Analysis of 1H-Indole-5-Carbaldehyde Oxime

To interpret an experimental spectrum, we must first build a hypothesis based on the known effects of the molecule's electronic environment on its protons. The structure of 1H-indole-5-carbaldehyde oxime presents several distinct proton environments, each with a predictable chemical shift (δ), multiplicity, and coupling constant (J). The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d6) is often preferred for indoles and oximes as its hydrogen-bond accepting nature slows the chemical exchange of labile N-H and O-H protons, allowing them to be observed as distinct, often broad, signals.[2]

The presence of the C=N double bond in the oxime moiety introduces the possibility of syn (E) and anti (Z) isomers. This isomerism significantly influences the spatial environment, and thus the chemical shift, of the aldoxime proton (H8) and the adjacent aromatic proton (H6). The analysis below considers a generic isomer, with specific distinctions highlighted where relevant.

Caption: Molecular structure of 1H-indole-5-carbaldehyde oxime with key proton environments labeled.

Predicted Chemical Shifts and Multiplicities

The following table summarizes the predicted 1H-NMR spectral data for 1H-indole-5-carbaldehyde oxime, primarily in DMSO-d6. These predictions are synthesized from spectral data of parent indole, substituted indoles, and various oxime derivatives.[3][4][5]

Proton LabelEnvironmentPredicted δ (ppm)MultiplicityExpected J (Hz)Rationale & Notes
H-N1 Indole N-H~11.0 - 11.5Broad Singlet (br s)N/ALabile proton, typically downfield due to deshielding and hydrogen bonding. Its observation is solvent-dependent.[5]
H3 Pyrrole C3-H~6.5Triplet (t) or Doublet of Doublets (dd)J3,2 ≈ 3.0, J3,N1 ≈ 2.5Coupled to H2 and the N1 proton. In many indole systems, this appears as a triplet.[2]
H2 Pyrrole C2-H~7.4 - 7.5Triplet (t) or Doublet of Doublets (dd)J2,3 ≈ 3.0, J2,N1 ≈ 2.5Coupled to H3 and the N1 proton. Generally downfield of H3.[2]
H4 Aromatic C4-H~8.0 - 8.2Singlet (s) or narrow Doublet (d)J4,6 ≈ 0.5-1.0The C5-substituent removes the large ortho-coupling. H4 is significantly deshielded by the anisotropic effect of the fused pyrrole ring and the C=N bond. Appears as a sharp singlet or a very narrowly split doublet due to meta-coupling to H6.
H6 Aromatic C6-H~7.4 - 7.6Doublet of Doublets (dd)J6,7 ≈ 8.5, J6,4 ≈ 1.5Ortho-coupled to H7 and meta-coupled to H4. Its chemical shift is influenced by the oxime group's orientation.
H7 Aromatic C7-H~7.5Doublet (d)J7,6 ≈ 8.5Ortho-coupled to H6, appearing as a clean doublet.
H8 Aldoxime CH=N~8.1 (syn) or ~7.5 (anti)Singlet (s)N/AThe chemical shift is highly dependent on the isomer. The proton is syn to the -OH group in the E-isomer (more deshielded) and anti in the Z-isomer (less deshielded).
OH Oxime N-OH~10.0 - 11.0Broad Singlet (br s)N/AHighly deshielded, labile proton. Its position and sharpness are sensitive to concentration, temperature, and solvent.[3]

A Comparative Guide to Spectroscopic Verification

While 1H-NMR is a powerful primary tool, a multi-faceted analytical approach provides a self-validating system, enhancing the trustworthiness of the structural assignment. Each technique offers unique and complementary information.

TechniqueInformation Provided for 1H-Indole-5-Carbaldehyde OximeAdvantagesLimitations
1H-NMR - Precise proton environments. - Connectivity through spin-spin coupling. - Diastereotopic/Isomeric differentiation (syn/anti). - Quantitative analysis via integration.High resolution and information density. Non-destructive.Requires soluble sample. Complex spectra can be challenging to interpret. Labile protons may not be observed in certain solvents.
13C-NMR - Number of unique carbon atoms. - Hybridization state (sp, sp², sp³). - Presence of quaternary carbons (e.g., C3a, C5, C7a) not seen in 1H-NMR.Complements 1H-NMR by providing the carbon skeleton. Less signal overlap than 1H-NMR.Lower sensitivity (requires more sample or longer acquisition time). No coupling information in standard broadband-decoupled spectra.
Mass Spectrometry (MS) - Molecular weight confirmation (via molecular ion peak, M⁺). - Elemental composition (High-Resolution MS). - Structural fragments to confirm substructures (e.g., loss of OH, cleavage of indole ring).Extremely high sensitivity. Provides definitive molecular formula.Provides no information on stereochemistry or isomer connectivity. Destructive technique.
Infrared (IR) Spectroscopy - Confirmation of key functional groups. - O-H stretch (broad, ~3200-3400 cm⁻¹). - N-H stretch (medium, ~3300-3500 cm⁻¹). - C=N stretch (~1620-1680 cm⁻¹). - Aromatic C-H and C=C stretches.Fast, simple, and requires minimal sample. Excellent for functional group identification.Provides limited information on the overall molecular skeleton or stereochemistry. Not suitable for differentiating complex isomers.

Field-Proven Experimental Protocol: 1H-NMR Acquisition

The quality of NMR data is directly dependent on a robust experimental protocol. The following steps outline a self-validating methodology for acquiring a high-quality spectrum of 1H-indole-5-carbaldehyde oxime.

Objective: To obtain a high-resolution 1H-NMR spectrum in DMSO-d6 suitable for unambiguous structural confirmation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified 1H-indole-5-carbaldehyde oxime sample directly into a clean, dry NMR tube. The higher end of this range is chosen to ensure good signal-to-noise for potentially broad signals and for subsequent 2D NMR experiments if needed.

    • Add approximately 0.6 mL of high-purity DMSO-d6 (≥99.9% D) using a clean glass pipette. The choice of DMSO-d6 is causal: it readily solubilizes the polar compound and its high viscosity and hydrogen-bond accepting properties slow the exchange of the N-H and O-H protons, allowing for their observation.[2]

    • Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A brief sonication may be used if necessary, but avoid excessive heating.

  • Spectrometer Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d6 solvent.

    • Shim the magnetic field to optimize homogeneity. This is a critical step to achieve sharp lineshapes and high resolution, which is necessary to resolve fine coupling patterns. A well-shimmed sample will show a narrow and symmetrical solvent peak.

    • Reference the spectrum to the residual solvent peak of DMSO-d6 at δ 2.50 ppm.

  • Data Acquisition:

    • Experiment: Standard 1D Proton (zg30 or equivalent).

    • Spectral Width: Set to a range of -2 to 14 ppm to ensure all signals, including the downfield N-H and O-H protons and any potential impurities, are captured.

    • Number of Scans (NS): Start with 16 scans. This provides a good signal-to-noise ratio for the primary signals.

    • Relaxation Delay (D1): Set to 5 seconds. This longer delay is crucial for ensuring that all protons, especially those with long T1 relaxation times (like quaternary-adjacent protons), are fully relaxed between pulses. This is essential for accurate signal integration and quantitative analysis.

    • Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.

  • Data Processing:

    • Apply a small exponential line broadening (e.g., LB = 0.3 Hz) to improve the signal-to-noise ratio.

    • Perform Fourier transformation, followed by automated phase and baseline correction. Manually adjust if necessary to ensure a flat baseline and correct signal phasing.

    • Integrate all signals and calibrate the integration to a known number of protons (e.g., the H8 singlet).

Integrated Workflow for Structural Validation

Caption: Integrated workflow for the complete spectroscopic validation of 1H-indole-5-carbaldehyde oxime.

This workflow begins with rapid confirmation of functional groups by IR, followed by parallel acquisition of high-resolution data from MS and NMR. The convergence of correct molecular formula, a fully assigned 1H spectrum, and the expected number of carbon signals provides a robust, cross-validated structural confirmation. Any deviation at a decision point (diamond nodes) triggers a re-evaluation of the synthesis or purification, ensuring the integrity of the final compound.

References

  • ResearchGate. (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1... [Image]. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2020). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. Retrieved from [Link]

  • Reddy, G. S., et al. (2019).
  • Sci-Hub. (n.d.). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles.
  • Abele, E., et al. (2003). Indole and Isatin Oximes: Synthesis, Reactions, and Biological Activity. Chemistry of Heterocyclic Compounds, 39(1), 3-35.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • PubChem. (n.d.). Indole-5-carboxaldehyde. Retrieved from [Link]

Sources

Comparative Guide: FTIR Characterization of Indole-Oxime Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of medicinal chemistry, indole derivatives serve as a privileged scaffold, particularly in the development of urease inhibitors, anticancer agents, and antivirals.[1] The functionalization of the indole C3 position with an oxime group (-CH=N-OH) is a critical transformation to enhance bioactivity and metal-chelating properties.

This guide provides a technical comparison of Fourier Transform Infrared (FTIR) spectroscopy against alternative characterization methods for validating indole-oxime synthesis. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, this guide demonstrates how FTIR functions as a superior, high-throughput diagnostic tool for monitoring the carbonyl-to-oxime functional group interconversion.

Part 1: Technical Deep Dive – The Indole-Oxime Spectral Fingerprint

The Diagnostic Challenge

The primary challenge in characterizing indole-oximes is distinguishing the newly formed C=N (imine) bond from the aromatic ring vibrations of the indole scaffold and the precursor's carbonyl group. Successful validation requires identifying a specific triad of absorption bands.

Key Absorption Bands (Experimental Data)

The following data is synthesized from experimental characterizations of N-substituted indole-3-carbaldehyde oxime derivatives.

Functional GroupVibration ModeWavenumber (

)
Intensity/ShapeDiagnostic Note
O-H (Oxime) Stretching (

)
3000 – 3400 Broad, MediumDistinct from sharp Indole N-H. Often overlaps with N-H but broader due to H-bonding.
C=N (Oxime) Stretching (

)
1625 – 1645 Sharp, MediumThe "Fingerprint" Band. Lower than typical aliphatic oximes (1650-1680) due to conjugation with the indole ring.
N-O Stretching (

)
925 – 950 MediumCritical confirmation band. Absent in aldehyde precursors.
N-H (Indole) Stretching (

)
3100 – 3450 Sharp (if free)Position depends heavily on H-bonding (solid state vs. solution).
C-H (Aldehyde) Stretching (

)
Absent-Negative Control: Disappearance of the Fermi doublet (2720/2820

) confirms reaction completion.
Mechanistic Insight: The Conjugation Effect

Unlike aliphatic oximes, the C=N stretch in indole-3-oximes is redshifted to the 1625–1645


  range.
  • Causality: The indole ring is an electron-rich aromatic system. The

    
    -electrons from the indole ring conjugate with the C=N bond, reducing its double-bond character (force constant), thereby lowering the vibrational frequency.
    
  • Implication: Do not mistake this lower frequency for an amide or aromatic C=C stretch. The intensity is key—C=N is typically distinct and sharper than the aromatic ring breathing modes.

Part 2: Comparative Analysis – FTIR vs. Alternatives

FTIR vs. H-NMR
FeatureFTIR (Transmission/ATR)H-NMR (Proton)
Oxime Proton Detection Detects O-H stretch (3200-3400

). Broad and solvent-independent in solid state.
Detects =N-OH singlet (

10-11 ppm). Often broadened or lost due to deuterium exchange in

or solvent H-bonding.
Stereochemistry Difficult to distinguish syn vs anti isomers without advanced chemometrics.Superior. Chemical shift differences clearly distinguish syn (Z) and anti (E) isomers.
Throughput High. <2 minutes per sample (ATR). No deuterated solvents required.Low. Requires sample dissolution and shimming (>10 mins).
Verdict Best for Process Monitoring. Ideal for checking "Did the reaction work?"Best for Final Structure. Essential for isomeric ratio determination.
FTIR vs. Raman Spectroscopy[2]
  • Complementarity: The C=N stretch is often weak-to-medium in IR due to a moderate change in dipole moment. In Raman , the C=N stretch is highly polarizable and appears as a very strong band.

  • Water Interference: FTIR is sensitive to moisture (broad O-H background). Raman is water-insensitive, making it better for aqueous reaction monitoring, though fluorescence from the indole ring can be problematic.

Part 3: Self-Validating Experimental Protocol

Protocol: Monitoring Indole-3-Carboxaldehyde Oxime Synthesis

Objective: Confirm conversion of Indole-3-carboxaldehyde to Indole-3-carboxaldehyde oxime.

Step 1: Sample Preparation (ATR Method)
  • Why ATR? Attenuated Total Reflectance (ATR) eliminates the need for KBr pellets, preventing moisture absorption which obscures the critical O-H region.

  • Procedure:

    • Clean the Diamond/ZnSe crystal with isopropanol. Ensure background spectrum is flat.

    • Place ~2 mg of dried solid sample on the crystal.

    • Apply pressure using the clamp until the force gauge reaches the optimized zone (ensure good contact).

Step 2: Data Acquisition
  • Resolution: 4

    
     (Standard for solid samples).
    
  • Scans: 16 or 32 scans (Sufficient S/N ratio).

  • Range: 4000 – 600

    
    .
    
Step 3: The "Subtraction" Validation (Data Processing)

To ensure scientific integrity, perform a spectral subtraction:

  • Load the spectrum of the Starting Material (Aldehyde) .

  • Load the spectrum of the Product (Oxime) .

  • Check 1 (Disappearance): Verify the loss of the C=O peak at ~1640-1660

    
     and the C-H aldehyde doublet at 2700-2850 
    
    
    
    .
  • Check 2 (Appearance): Verify the growth of the N-O band at ~930

    
    .
    

Part 4: Visualization

Diagram 1: Spectral Decision Tree

This logic flow guides the researcher in assigning the oxime structure based on spectral evidence.

OximeIdentification Start Analyze Spectrum (Indole Derivative) CheckOH Is there a broad band at 3000-3400 cm⁻¹? Start->CheckOH CheckCO Is the Aldehyde C=O band (1650-1670 cm⁻¹) present? CheckOH->CheckCO Yes CheckOH->CheckCO No (Check drying) CheckCN Is there a new band at 1625-1645 cm⁻¹? CheckCO->CheckCN No (Absent) ResultAldehyde Unreacted Starting Material CheckCO->ResultAldehyde Yes (Strong) ResultMix Mixture / Incomplete Reaction CheckCO->ResultMix Yes (Weak) CheckNO Is the N-O band visible at ~930-950 cm⁻¹? CheckCN->CheckNO Yes CheckCN->ResultMix No ResultOxime CONFIRMED: Indole-Oxime Formed CheckNO->ResultOxime Yes CheckNO->ResultMix No (Check purity)

Caption: Decision tree for the spectral confirmation of indole-oxime formation, emphasizing the negative control of the carbonyl band.

Diagram 2: Synthesis & Characterization Workflow

A standardized workflow for synthesizing and validating the derivative.

Workflow Reactants Indole-3-Carbaldehyde + NH₂OH·HCl Reaction Reflux (EtOH/Pyridine) Reactants->Reaction Isolation Precipitation & Recrystallization Reaction->Isolation Drying Vacuum Dry (Remove H₂O) Isolation->Drying FTIR FTIR Analysis (ATR Mode) Drying->FTIR Validation Validate: 1. No C=O 2. C=N @ 1630 3. N-O @ 930 FTIR->Validation

Caption: Operational workflow from synthesis to spectral validation. The drying step is critical to prevent water O-H interference.

References

  • Kalatuwawege, I. P., & Udukala, D. N. (2021).[2] Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori.[2] Molecules, 26(21), 6658.

  • Giguère, J., & Oljo, K. (1954). The Infrared Spectra of Alpha and Beta Oximes. Canadian Journal of Chemistry, 32, 853-863.

  • NIST Mass Spectrometry Data Center. (2023). Indole-3-carboxaldehyde Infrared Spectrum. NIST Chemistry WebBook, SRD 69.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard Reference for General IR Tables).

Sources

Comparative Reactivity Guide: Indole-5-Carbaldehyde Oxime vs. Ketone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the reactivity profiles of indole-5-carbaldehyde oxime (aldoxime) and 5-acetylindole oxime (ketoxime). It focuses on their divergent behaviors in rearrangement and dehydration reactions, and their convergent utility in amine synthesis.

Executive Summary

The 5-position of the indole ring is electronically distinct from the pyrrolic 3-position, behaving more like a substituted benzene. Consequently, oximes at this position exhibit reactivity patterns typical of aryl oximes but are influenced by the electron-rich indole nitrogen.

  • Indole-5-carbaldehyde oxime (Aldoxime): Primarily serves as a precursor to 5-cyanoindole via dehydration or 5-(aminomethyl)indole via reduction. It resists Beckmann rearrangement to amides, favoring nitrile formation.[1]

  • 5-Acetylindole oxime (Ketoxime): Serves as a precursor to N-(1H-indol-5-yl)acetamide via Beckmann rearrangement (Aryl migration) or 1-(1H-indol-5-yl)ethanamine via reduction. It does not dehydrate to a nitrile without fragmentation.

Chemical Reactivity Profile

Divergent Pathways: Dehydration vs. Rearrangement

The most critical distinction lies in their response to acid halides (e.g., SOCl₂, PCl₅) or anhydrides.

FeatureIndole-5-Carbaldehyde Oxime (Aldoxime)5-Acetylindole Oxime (Ketoxime)
Primary Transformation Dehydration Beckmann Rearrangement
Product 5-Cyanoindole (Nitrile)N-(1H-indol-5-yl)acetamide (Amide)
Mechanism Elimination of H₂O across the C=N bond.[1,2]-Sigmatropic shift of the aryl group to nitrogen.
Key Reagents Ac₂O/reflux, SOCl₂, or CDI.PCl₅, Polyphosphoric acid (PPA), or TsCl/NaOH.
Selectivity High (Nitrile formation is thermodynamically driven).Stereospecific (Group anti to -OH migrates).
Mechanistic Insight: Migratory Aptitude

In the Beckmann rearrangement of the ketoxime, the migration is stereospecific: the group anti (trans) to the hydroxyl group migrates.[2] However, under thermodynamic equilibration (acidic conditions), the migratory aptitude follows the order: Aryl > Alkyl .

  • Outcome: The electron-rich indole-5-yl ring migrates in preference to the methyl group, yielding the N-acetyl derivative (amide) rather than the N-methyl carboxamide.

Convergent Pathways: Reduction to Tryptamine Analogs

Both oximes can be reduced to primary amines, preserving the indole core if conditions are controlled to prevent reduction of the C2=C3 double bond.

  • Aldoxime → 5-(Aminomethyl)indole:

    • Reagents: LiAlH₄ (THF, reflux) or H₂/Raney Ni.

    • Note: Often requires higher equivalents of hydride due to the acidity of the indole N-H.

  • Ketoxime → 1-(1H-indol-5-yl)ethanamine:

    • Reagents: H₂/Pd-C (careful monitoring) or Na/EtOH.

    • Note: Creates a chiral center at the exocyclic carbon.

Visualizing the Pathways

The following diagram illustrates the divergent and convergent pathways for both substrates.

IndoleOximeReactivity Aldehyde Indole-5-carbaldehyde Aldoxime Indole-5-carbaldehyde oxime Aldehyde->Aldoxime NH2OH·HCl Base Ketone 5-Acetylindole Ketoxime 5-Acetylindole oxime Ketone->Ketoxime NH2OH·HCl Base Nitrile 5-Cyanoindole (Nitrile) Aldoxime->Nitrile Dehydration (Ac2O, SOCl2) Amine1 5-(Aminomethyl)indole (Primary Amine) Aldoxime->Amine1 Reduction (LiAlH4) Amide N-(1H-indol-5-yl)acetamide (Amide) Ketoxime->Amide Beckmann Rearrangement (PCl5/PPA) Indole Migration Amine2 1-(1H-indol-5-yl)ethanamine (Primary Amine) Ketoxime->Amine2 Reduction (H2/Pd)

Caption: Divergent reactivity of indole-5-oximes. Red arrows indicate acid-mediated pathways; dashed lines indicate reduction.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The appearance of specific intermediates (precipitates) or spectral changes serves as a checkpoint.

Synthesis of Indole-5-Carbaldehyde Oxime

Objective: Clean conversion of aldehyde to aldoxime without polymerizing the indole.

  • Reagents: Indole-5-carbaldehyde (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), Sodium carbonate (Na₂CO₃, 1.5 eq), Ethanol/Water (2:1 v/v).

  • Procedure:

    • Dissolve indole-5-carbaldehyde in ethanol.

    • Dissolve NH₂OH·HCl and Na₂CO₃ in water (gas evolution of CO₂ will occur; wait for effervescence to cease).

    • Add the aqueous solution to the ethanolic indole solution dropwise at 0°C.

    • Allow to warm to room temperature (RT) and stir for 2 hours.

    • Checkpoint: The solution typically turns from clear/yellowish to cloudy as the oxime precipitates.

    • Remove ethanol under reduced pressure. Dilute with cold water.

    • Filter the white/off-white solid. Wash with cold water to remove salts.

    • Dry in a vacuum oven at 40°C.

  • Validation: ¹H NMR (DMSO-d₆) should show the disappearance of the aldehyde proton (~10.0 ppm) and appearance of the oxime singlet (~11.0 ppm for OH, ~8.2 ppm for CH=N).

Dehydration to 5-Cyanoindole (Aldoxime Specific)

Objective: Conversion of aldoxime to nitrile using Acetic Anhydride.

  • Reagents: Indole-5-carbaldehyde oxime (1.0 eq), Acetic anhydride (Ac₂O, excess, solvent/reagent).

  • Procedure:

    • Suspend the oxime in Ac₂O.

    • Heat to reflux (approx. 140°C) for 2–4 hours.

    • Checkpoint: The suspension will dissolve to form a clear dark solution.

    • Cool to RT and pour slowly onto crushed ice (Exothermic hydrolysis of excess Ac₂O).

    • Neutralize carefully with NaHCO₃ or NaOH solution.

    • Extract with Ethyl Acetate.[3]

    • Purify via column chromatography (Hexane/EtOAc).

  • Validation: IR spectroscopy will show a sharp nitrile stretch at ~2220 cm⁻¹.

Beckmann Rearrangement to N-(1H-indol-5-yl)acetamide (Ketoxime Specific)

Objective: Rearrangement of 5-acetylindole oxime.

  • Reagents: 5-Acetylindole oxime (1.0 eq), Polyphosphoric acid (PPA, ~10-20 eq by weight).

  • Procedure:

    • Heat PPA to 80°C to lower viscosity.

    • Add the ketoxime portion-wise with vigorous stirring (ensure complete dispersion).

    • Heat to 100–110°C for 1–2 hours.

    • Checkpoint: Reaction mixture becomes a thick, dark syrup.

    • Cool to 60°C and pour onto crushed ice/water. Stir until the PPA complex hydrolyzes (may take 1 hour).

    • Neutralize with aqueous Ammonia (NH₄OH) to pH 8.

    • Filter the resulting precipitate (crude amide).

  • Validation: Mass spectrometry (ESI+) will show M+H = 175. ¹H NMR will show a methyl singlet for the acetyl group (~2.1 ppm) and a broad singlet for the amide NH.

Data Comparison Table

ParameterIndole-5-Carbaldehyde Oxime5-Acetylindole Oxime
Molecular Weight 160.17 g/mol 174.20 g/mol
Typical Yield (Synthesis) 85–95%80–90%
Acidic Hydrolysis Reverts to AldehydeReverts to Ketone
Reaction with SOCl₂ 5-Cyanoindole (Dehydration)Amide (Rearrangement) or Complex Mixture
Reduction (LiAlH₄) 5-Aminomethylindole1-(Indol-5-yl)ethylamine
Stability Moderate (Sensitive to strong acid)Higher (Sterically protected)
Key Application Precursor to Vilazodone intermediatesPrecursor to Melatonin analogs

References

  • Synthesis of 5-Cyanoindole via Aldoxime Dehydration

    • BenchChem. The Synthesis and Significance of 5-Cyanoindole: A Technical Guide. Link

  • Beckmann Rearrangement Mechanisms & Migratory Aptitude

    • Chemistry Steps.[3][4][5][6][7][8] The Beckmann Rearrangement Mechanism and Regioselectivity. Link

  • General Reactivity of Indole Oximes

    • ResearchGate.[9] Indole and Isatin Oximes: Synthesis, Reactions, and Biological Activity. Link

  • Reduction of Oximes to Amines

    • Organic Chemistry Portal.[9][10] Reduction of Oximes and Oxime Ethers. Link

Sources

HPLC retention times for 1H-indole-5-carbaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an advanced technical analysis of the HPLC retention behavior for 1H-indole-5-carbaldehyde oxime .

Given the specific nature of this compound (often a synthetic intermediate rather than a final drug product), this guide focuses on Purity Profiling and Process Control . It compares the target oxime against its critical precursors (aldehydes) and structural isomers, providing a robust framework for researchers to validate their own synthetic output.[1]

Comparison Focus: Target Oxime vs. Aldehyde Precursor vs. E/Z Isomers[1]

Executive Summary: The Separation Challenge

In drug development, 1H-indole-5-carbaldehyde oxime serves as a pivotal intermediate for synthesizing tryptamine derivatives and heteroaryl compounds.[1] The critical quality attribute (CQA) for this material is not just purity, but the quantification of the unreacted aldehyde precursor (1H-indole-5-carbaldehyde) and the ratio of syn (Z) and anti (E) isomers .

Standard generic HPLC methods often fail to resolve the syn/anti isomers, leading to broad, split peaks that are mistaken for degradation.[1] This guide defines a protocol to resolve these species, comparing the oxime’s performance against its primary impurities.

Technical Comparison: Oxime vs. Alternatives

The following table contrasts the chromatographic behavior of the target molecule with its primary "alternatives" (impurities and isomers) under Reversed-Phase (RP-HPLC) conditions.

Table 1: Physicochemical & Chromatographic Profile
CompoundRoleRelative Polarity (LogP)*Elution Order (C18)Detection (UV Max)
1H-Indole-5-carbaldehyde Precursor / Impurity~1.8 (Moderate)First (RRT 1.[1]00)296 nm
(E)-1H-Indole-5-carbaldehyde oxime Target Product ~2.1 (Lower Polarity)Second (RRT ~1.1 - 1.[1]2)~300 nm
(Z)-1H-Indole-5-carbaldehyde oxime Isomeric Form~2.1 (Similar)Third (RRT ~1.2 - 1.[1]3)~300 nm

*Note: LogP values are predictive estimates based on structural analogs. Oximes generally elute after their parent aldehydes in acidic mobile phases due to increased hydrophobicity and hydrogen bonding effects.[1]

Experimental Protocol: Self-Validating Method

To ensure scientific integrity, this protocol includes a "System Suitability" step that forces the generation of reference markers if standards are unavailable.[1]

Methodology: Gradient RP-HPLC
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Control is critical to stabilize isomer ratios).

  • Detection: Diode Array (DAD) at 220 nm (universal) and 300 nm (selective for indole core).[1]

Gradient Profile
Time (min)% Mobile Phase BPhase Description
0.05%Equilibration
2.05%Load
15.060%Separation Window (Aldehyde & Oximes elute here)
18.095%Wash (Elute dimers/oligomers)
20.095%Hold
20.15%Re-equilibration
Validation Workflow (In-Situ Generation)

If you lack a pure oxime standard, use this chemical validation step:

  • Inject Pure Aldehyde (Indole-5-carboxaldehyde)

    
     Assign Peak A (RRT 1.0).[1]
    
  • Perform a micro-scale reaction: Mix 10 mg Aldehyde + 15 mg

    
     in 1 mL MeOH. Let sit for 30 mins.
    
  • Inject Reaction Mix

    
     Peak A should diminish; New Peaks B and C (Oxime isomers) will appear at higher retention times.
    

Mechanism of Action & Separation Logic

The following diagram illustrates the chemical transformation and the resulting chromatographic separation logic.

HPLC_Separation_Logic Aldehyde Precursor: Indole-5-carboxaldehyde (Polar Carbonyl) Reaction Oximation Reaction (+ NH2OH) Aldehyde->Reaction Synthesis Oxime_Mix Crude Mixture: E/Z Isomers + Residual Aldehyde Reaction->Oxime_Mix HPLC_Col C18 Stationary Phase (Hydrophobic Interaction) Oxime_Mix->HPLC_Col Injection Peak_1 Peak 1 (RRT 1.0) Residual Aldehyde (Elutes First) HPLC_Col->Peak_1 Low Hydrophobicity Peak_2 Peak 2 (RRT 1.15) (E)-Oxime (Target) HPLC_Col->Peak_2 Med Hydrophobicity Peak_3 Peak 3 (RRT 1.25) (Z)-Oxime (Isomer) HPLC_Col->Peak_3 High Hydrophobicity

Caption: Chromatographic separation logic showing the elution order based on polarity and hydrophobic interaction. The aldehyde precursor elutes first, followed by the resolved oxime isomers.[1]

Critical Analysis: Isomerism & pH Dependence

A common error in analyzing indole oximes is misinterpreting the double peak (E/Z isomers) as contamination.

  • The "E" Isomer (Anti): Typically the major product in thermodynamic control.

  • The "Z" Isomer (Syn): Often forms kinetically or via photo-isomerization.[1]

  • Acid Sensitivity: In highly acidic mobile phases (pH < 2), oximes can slowly hydrolyze back to the aldehyde on-column.[1] The recommended 0.1% Formic Acid (pH 2.7) is a safe compromise that maintains peak shape (protonating the indole nitrogen) without degrading the oxime.

References

  • Synthesis and Isomerization of Indole Oximes: Source: MDPI (Molecules), 2019.[1] "Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes." Context: Establishes the existence of separable E/Z isomers in indole oximes and their relative stability. URL:[Link][1]

  • HPLC of Indolic Compounds: Source: NIH / PubMed Central, 2011. "A simple method for simultaneous RP-HPLC determination of indolic compounds." Context: Provides baseline retention behavior for indole aldehydes on C8/C18 columns. URL:[Link]

  • Chemical Safety & Properties (Indole-5-carboxaldehyde): Source: PubChem / NIH. Context: Verification of precursor properties (LogP, Solubility) to predict chromatographic behavior.[1] URL:[Link][1]

Sources

Elemental Analysis vs. qNMR: Validation Guide for 5-Formylindole Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Validation for 5-Formylindole Oxime Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Purity Paradox

In the synthesis of indole-based therapeutics, 5-formylindole oxime (


) serves as a critical intermediate. While Combustion Analysis (CHN)  remains the "gold standard" for publication in journals like J. Org. Chem. or J. Med. Chem., it frequently yields false negatives for oximes due to their hygroscopic nature and tendency to trap lattice solvents.

This guide compares the traditional CHN method against Quantitative NMR (qNMR) , establishing a validated protocol that ensures scientific integrity when the "standard" fails.

Theoretical Framework

Before validation, we must establish the theoretical baseline for 5-formylindole oxime.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 160.17 g/mol

Table 1: Theoretical Elemental Composition

ElementCountAtomic MassTotal Mass ContributionTheoretical %ACS Acceptance Limit (

)
Carbon (C) 912.011108.1067.49% 67.09 – 67.89%
Hydrogen (H) 81.0088.065.03% 4.63 – 5.43%
Nitrogen (N) 214.00728.0117.49% 17.09 – 17.89%
Methodology 1: Automated CHN Combustion (The Traditional Standard)

Status: Required for most high-impact publications. Principle: High-temperature combustion (


) converts the sample into gases (

), which are separated and quantified.
Protocol: The "Dry" Workflow
  • Sample Prep: Recrystallize 5-formylindole oxime (typically from Ethanol/Water).

  • Drying (Critical): Oximes form hydrogen bonds with water. Dry the sample at

    
     under high vacuum (<1 mbar) for 24 hours  over 
    
    
    
    .
    • Why? Standard drying is insufficient. 0.5 molar equivalents of trapped water will skew Carbon to ~63.9% (Fail) and Hydrogen to ~5.3% (Pass/Fail borderline).

  • Weighing: Use a microbalance (

    
     precision) to weigh 2.0–3.0 mg into a tin capsule.
    
  • Combustion: Run with a sulfanilamide or acetanilide standard to verify instrument calibration.

The "Oxime Factor" (Failure Mode)

If your CHN results show Low C / Low N / High H , the sample is likely wet. If results show Low C / Low N / Low H , the sample may contain inorganic salts (silica, sodium chloride) which do not combust.

Methodology 2: Quantitative NMR (The Modern Alternative)

Status: Accepted by ACS and FDA as an orthogonal purity assay. Principle: Molar response in NMR is universal. By adding a known amount of a high-purity internal standard (IS), we can calculate the absolute purity of the analyte.

Protocol: Self-Validating qNMR System

1. Internal Standard Selection: For 5-formylindole oxime, we require a standard that does not overlap with the indole aromatic region (6.5–8.5 ppm) or the oxime proton (10–12 ppm).

  • Recommended IS: Maleic Acid (Singlet at

    
     6.2 ppm in DMSO-
    
    
    
    ) or Dimethyl Sulfone (Singlet at
    
    
    3.0 ppm).
  • Note: Ensure the IS is TraceCERT® or NIST-traceable grade.

2. Sample Preparation:

  • Weigh ~10 mg of 5-formylindole oxime (

    
    ) directly into an NMR tube.
    
  • Weigh ~5 mg of Internal Standard (

    
    ) into the same tube. Record weights to 0.01 mg.
    
  • Dissolve in 0.6 mL DMSO-

    
     . (Avoid 
    
    
    
    due to poor solubility of polar oximes).

3. Acquisition Parameters (Bruker/Varian):

  • Pulse Angle:

    
    [1]
    
  • Relaxation Delay (

    
    ): 
    
    
    
    seconds (Must be
    
    
    of the slowest nucleus to ensure full relaxation).
  • Scans (NS): 16 or 32 (High S/N ratio required).

  • Spectral Width: -2 to 14 ppm.

4. Calculation:



  • 
    : Integrated Area[2][3]
    
  • 
    : Number of protons (e.g., Maleic acid = 2, Indole C2-H = 1)
    
  • 
    : Molecular Weight[2][3][4]
    
  • 
    : Mass weighed
    
  • 
    : Purity of Internal Standard
    

5. The Isomer Check: Oximes exist as syn (Z) and anti (E) isomers.[5] In DMSO, you may see two distinct sets of peaks.[6]

  • Validation Step: You MUST integrate the signals for both isomers and sum them to get

    
    . Ignoring the minor isomer will artificially lower your calculated purity.
    
Comparative Analysis & Decision Logic

The following table contrasts the two methods for 5-formylindole oxime.

FeatureAutomated CHN CombustionQuantitative NMR (qNMR)
Primary Output Weight % of ElementsAbsolute Purity (Weight %)
Sample Destructive? YesNo (Recoverable)
Solvent Sensitivity High Risk: Trapped solvent causes failure.Advantage: Identifies and quantifies solvent.
Precision

(Absolute)

(Relative)
Blind Spots Cannot detect inorganic impurities (ash)."Silent" impurities (no protons) are invisible.
Turnaround 24-48 hours (often outsourced).30 minutes (in-house).
Visualizing the Validation Workflow

The diagram below illustrates the logical flow for validating the purity of the oxime, specifically addressing the common failure points in CHN analysis.

ValidationLogic Start Synthesized 5-Formylindole Oxime Dry Vacuum Dry (60°C, P2O5, 24h) Start->Dry CHN Run CHN Combustion Dry->CHN Check Within ±0.4% Limits? CHN->Check Pass Validation Complete (Publication Ready) Check->Pass Yes Fail Fail: Low C/N? Check->Fail No qNMR Run qNMR (DMSO-d6) + Internal Standard Fail->qNMR Diagnose SolventCheck Solvent Peaks Detected? qNMR->SolventCheck Recalc Calculate Solvent % w/w SolventCheck->Recalc Yes (Trapped Solvent) Inorganic Suspect Inorganic Contamination (Silica/Salts) SolventCheck->Inorganic No (Purity < 95%) Recalc->Dry Re-dry Aggressively

Figure 1: Decision matrix for validating oxime purity. Note the loop-back mechanism where qNMR diagnoses the specific drying requirements needed to pass CHN.

Expert Insights: The "Self-Validating" Protocol
  • Run HRMS first: Confirm the identity (

    
    ). If the mass is wrong, purity analysis is moot.
    
  • Run qNMR: This gives you the true organic purity and reveals if ethanol or water is trapped in the crystal lattice.

    • Scenario: qNMR shows 98% purity but 2% Ethanol.

  • Predict CHN: Use the qNMR data to calculate the expected elemental composition including the 2% ethanol.

  • Run CHN: If the experimental CHN matches the Solvent-Adjusted calculation, you have validated the sample. You can then report: "Anal. Calcd for

    
    : ..."
    

This approach converts a "failed" CHN result into a scientifically rigorous characterization of a solvate, which is acceptable in top-tier journals.

References
  • American Chemical Society. (2022). ACS Research Data Guidelines for Elemental Analysis. ACS Publishing.[7] Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available at: [Link]

  • Johnston, M. (2023). The Problems Associated With Elemental Analysis. AZoNano. Available at: [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis. Trends in Analytical Chemistry, 35, 5-26. (Contextual grounding for qNMR protocols).

Sources

Safety Operating Guide

Personal protective equipment for handling 1H-indole-5-carbaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026


H

N

O Molecular Weight: 160.17 g/mol

Critical Hazard Profile & Mechanistic Insight

As a Senior Application Scientist, I prioritize understanding the chemical behavior driving safety protocols. 1H-indole-5-carbaldehyde oxime combines an indole core with an aldoxime functionality. This structural duality dictates our safety approach:

  • The Indole Core (Bio-permeability): Indole derivatives are lipophilic. They can permeate the stratum corneum (outer skin layer) more effectively than polar inorganics. This makes dermal absorption a primary vector for exposure, necessitating specific glove materials over generic latex.

  • The Oxime Moiety (Thermal Instability): Oximes (

    
    ) are generally stable at room temperature but can exhibit thermal runaway  at elevated temperatures (typically >100°C), decomposing to release nitriles or nitrogen oxides (NOx) [1].
    
  • GHS Classification (Derived): While specific toxicological data for this exact CAS is often limited, structure-activity relationship (SAR) analysis with 1H-indole-5-carbaldehyde (CAS 1196-69-6) mandates handling this as a Category 2 Irritant [2]:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE.[4] The following matrix is optimized for organic nitrogenous heterocycles.

Protection ZoneRecommended EquipmentTechnical Justification
Dermal (Hands) Nitrile (0.11 mm min. thickness) (Double-gloving recommended for solutions)Latex degrades rapidly against organic solvents often used with this compound (DCM, DMSO). Nitrile provides superior chemical resistance to lipophilic indoles.
Ocular (Eyes) Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient. Fine crystalline powders (typical of oximes) can bypass side-shields. Goggles seal the orbital area against dust and solvent splashes.
Respiratory Fume Hood (Face Velocity: 0.5 m/s) N95/P2 Respirator (if hood unavailable)The H335 hazard (respiratory irritation) requires engineering controls. If weighing outside a hood, a particulate respirator is mandatory to prevent mucous membrane sensitization.
Body Cotton/Poly Lab Coat + Closed Shoes Synthetic fabrics can melt if the oxime undergoes rapid exothermic decomposition. Natural fibers (cotton) are preferred for fire safety.

Operational Protocols: From Storage to Synthesis

Phase A: Receiving & Storage[6]
  • Temperature: Store at 2–8°C (Refrigerated). Oximes can slowly degrade or isomerize (E/Z) at room temperature, potentially increasing pressure in sealed vials.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. Indoles are prone to oxidative darkening (pinking/browning) upon air exposure.

Phase B: Weighing & Solubilization

Objective: Minimize dust generation and inhalation risk.[2]

  • Engineering Control: Perform all weighing inside a chemical fume hood or a powder containment balance enclosure.

  • Static Control: Use an anti-static gun or ionizer if the powder is fluffy/electrostatic. Static discharge can disperse the irritant powder onto the user's cuffs.

  • Solvent Choice:

    • Preferred: DMSO, Methanol, Ethanol (High solubility).

    • Avoid: Acetone (if reacting immediately, as oximes can undergo trans-oximation or hydrolysis under acidic conditions).

Phase C: Thermal Handling (Critical)

Warning: Never heat 1H-indole-5-carbaldehyde oxime above 100°C without a prior Differential Scanning Calorimetry (DSC) test.

  • Reflux: If reflux is required, use a silicone oil bath (not a heating mantle) to prevent hot spots that could trigger localized decomposition.

  • Distillation: Do not distill oximes to dryness. The residue can be explosive.

Workflow Visualization

The following diagram outlines the logical decision-making process for handling this compound safely, integrating the hazard logic described above.

SafetyWorkflow Start Handling 1H-indole-5-carbaldehyde oxime CheckState Physical State Check Start->CheckState IsSolid Solid / Powder CheckState->IsSolid IsSoln In Solution CheckState->IsSoln SolidRisk Risk: Dust Inhalation (H335) IsSolid->SolidRisk SolnRisk Risk: Skin Absorption (H315) IsSoln->SolnRisk ControlSolid Action: Weigh in Fume Hood + Wear Goggles SolidRisk->ControlSolid ControlSoln Action: Double Nitrile Gloves + Splash Protection SolnRisk->ControlSoln Heating Process: Heating Required? ControlSolid->Heating ControlSoln->Heating TempCheck Temp > 100°C? Heating->TempCheck Yes Disposal Disposal: Organic Waste Stream (Do not drain pour) Heating->Disposal No SafeHeat Use Oil Bath Monitor Temp TempCheck->SafeHeat No (Low Risk) Stop STOP: Run DSC Analysis Check Decomposition TempCheck->Stop Yes (High Risk) SafeHeat->Disposal

Figure 1: Decision logic for safe handling, emphasizing thermal limits and state-specific PPE.

Emergency Response & Disposal Plans

Spill Management
  • Evacuate: If a large amount of powder (>5g) is dispersed outside a hood, evacuate the immediate area to allow dust to settle.

  • PPE Upgrade: Don a P100 respirator before re-entering for cleanup.

  • Neutralization:

    • Solids: Do not dry sweep. Cover with a wet paper towel (dampened with water/surfactant) to suppress dust, then scoop into a waste jar.

    • Liquids: Absorb with vermiculite or sand.

  • Decontamination: Wipe surfaces with 70% Ethanol followed by soap and water. Indoles can leave a persistent fecal/mothball-like odor if not thoroughly cleaned.

Disposal Procedures

Never dispose of oximes in general trash or down the drain.

  • Stream: Organic Chemical Waste (Non-Halogenated) (unless dissolved in DCM/Chloroform).

  • Labeling: Clearly label the waste tag with "Indole derivative" and "Oxime."

  • Segregation: Keep away from strong oxidizers (e.g., nitric acid) in the waste accumulation area to prevent exothermic reactions [3].

References

  • National Institutes of Health (NIH) - PubChem. Indole-5-carboxaldehyde Safety Data. Retrieved October 26, 2025, from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved October 26, 2025, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.